CBT-1
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CBT1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of CBT-1, a P-glycoprotein Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CBT-1, a bisbenzylisoquinoline alkaloid also known as Tetrandrine, is a potent, orally administered antagonist of P-glycoprotein (P-gp, ABCB1), a key transporter protein implicated in multidrug resistance (MDR) in cancer. This technical guide delineates the core mechanism of action of this compound, its impact on P-gp function, and the experimental evidence supporting its role as a chemosensitizing agent. This compound acts as a direct inhibitor of P-gp's efflux pump activity, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs. Evidence from preclinical and clinical studies demonstrates that this compound competitively binds to the drug-binding sites of P-gp, modulates its ATPase activity, and effectively reverses P-gp-mediated MDR in various cancer cell lines.
Core Mechanism of Action: Direct P-glycoprotein Inhibition
The primary mechanism of action of this compound is the direct inhibition of P-glycoprotein's efflux function. P-gp is an ATP-dependent transporter that actively extrudes a wide range of xenobiotics, including many anticancer drugs, from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. This compound counteracts this by directly interacting with the P-gp transporter.
Competitive Binding to P-glycoprotein
This compound competitively binds to the drug substrate-binding sites on P-glycoprotein. This has been demonstrated through photoaffinity labeling experiments where this compound competes with P-gp substrates for binding. This direct competition prevents chemotherapeutic agents from being bound and subsequently effluxed by P-gp.
Modulation of P-glycoprotein ATPase Activity
Like many P-gp substrates and inhibitors, this compound modulates the ATPase activity of the transporter. At low concentrations, this compound can stimulate P-gp's ATPase activity, a characteristic of substrates that are recognized and transported by the pump. However, at higher, inhibitory concentrations, it is expected to inhibit the ATPase activity, thereby preventing the conformational changes necessary for drug efflux.
The proposed mechanism of action is a direct, competitive inhibition of P-gp, with no significant evidence to date suggesting the involvement of indirect signaling pathway modulation as the primary mechanism of P-gp antagonism.
Quantitative Data on this compound (Tetrandrine) Activity
The following tables summarize the available quantitative data on the efficacy of this compound/Tetrandrine in inhibiting P-glycoprotein function and reversing multidrug resistance.
Table 1: In Vitro Reversal of Multidrug Resistance by this compound (Tetrandrine)
| Cell Line | Chemotherapeutic Agent | This compound (Tetrandrine) Concentration (µM) | Fold Reversal of Resistance | Citation |
| KBv200 | Paclitaxel | 2.5 | ~10 | [1] |
| KBv200 | Docetaxel | 2.5 | ~10 | [1] |
Note: Data on IC50 values for a wider range of chemotherapeutics were not available in the reviewed literature.
Table 2: Clinical Pharmacodynamic Effects of this compound
| Parameter | Tissue/Cell Type | This compound Dosage | Effect | Citation |
| Rhodamine Efflux | CD56+ Peripheral Blood Mononuclear Cells (PBMCs) | 500 mg/m² for 7 days | 51%-100% lower (p < .0001) | [2] |
| 99mTc-sestamibi Accumulation (AUC0-3) | Liver | 500 mg/m² for 7 days | Median increase of 71.9% (p < .0001) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These protocols are based on established methods for assessing P-glycoprotein inhibition.
Cytotoxicity Assay for Reversal of Multidrug Resistance
This assay determines the ability of this compound to sensitize P-gp-overexpressing cancer cells to chemotherapeutic agents.
-
Cell Culture: P-gp-overexpressing cells (e.g., KBv200) and their parental drug-sensitive cell line (e.g., KB) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of a chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a non-toxic concentration of this compound (e.g., 2.5 µM).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The IC50 values (the concentration of drug required to inhibit cell growth by 50%) are calculated for the chemotherapeutic agent alone and in combination with this compound. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.
Rhodamine 123 Efflux Assay
This functional assay measures the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123.
-
Cell Preparation: A suspension of P-gp-overexpressing cells is prepared.
-
Rhodamine 123 Loading: Cells are incubated with rhodamine 123 (e.g., 1 µg/mL) in the presence or absence of this compound at various concentrations for a specified time (e.g., 60 minutes) at 37°C to allow for substrate accumulation.
-
Efflux Initiation: Cells are washed with ice-cold buffer to remove extracellular rhodamine 123 and then resuspended in fresh, warm medium with or without the inhibitor.
-
Efflux Monitoring: The intracellular fluorescence of rhodamine 123 is monitored over time (e.g., for 60-120 minutes) using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The rate of decrease in intracellular fluorescence represents the efflux of rhodamine 123. The ability of this compound to inhibit this efflux is quantified by comparing the fluorescence retention in treated cells to untreated cells.
P-glycoprotein ATPase Activity Assay
This biochemical assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to drug transport.
-
Membrane Preparation: Inside-out membrane vesicles containing P-gp are prepared from P-gp-overexpressing cells.
-
Assay Reaction: The membrane vesicles are incubated with varying concentrations of this compound in an assay buffer containing ATP.
-
ATPase Activity Measurement: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time using a colorimetric method (e.g., vanadate-sensitive ATPase assay).
-
Data Analysis: The specific P-gp ATPase activity is calculated by subtracting the basal ATPase activity (measured in the presence of a specific P-gp inhibitor like vanadate) from the total ATPase activity. The data is then plotted to show the concentration-dependent effect of this compound on P-gp ATPase activity, from which parameters like the concentration for maximal stimulation (EC50) and the Michaelis-Menten constants (Km and Vmax) can be determined.
[3H]Azidopine Photolabeling Competition Assay
This binding assay directly demonstrates the interaction of this compound with the drug-binding site of P-gp.
-
Membrane Preparation: Crude membranes from P-gp-overexpressing cells are prepared.
-
Binding Reaction: The membranes are incubated with a photoactive P-gp substrate, [3H]azidopine, in the presence or absence of increasing concentrations of this compound.
-
Photolabeling: The mixture is exposed to UV light to covalently cross-link the [3H]azidopine to P-gp.
-
SDS-PAGE and Autoradiography: The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then dried and exposed to X-ray film to visualize the radiolabeled P-gp band.
-
Data Analysis: The intensity of the radiolabeled P-gp band is quantified. A decrease in the intensity of the band in the presence of this compound indicates competitive inhibition of [3H]azidopine binding.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.
Conclusion
This compound (Tetrandrine) is a promising P-glycoprotein antagonist with a well-defined mechanism of action centered on the direct, competitive inhibition of the P-gp efflux pump. The available preclinical and clinical data support its potential as a chemosensitizing agent to overcome multidrug resistance in cancer therapy. Further research to fully quantify its inhibitory potency against a broader range of chemotherapeutic agents and to further elucidate the specifics of its interaction with the P-gp ATPase cycle will be valuable for its continued clinical development. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action for the scientific and drug development community.
References
CBT-1 compound structure and synthesis
- 1. CBT1 Interacts Genetically With CBP1 and the Mitochondrially Encoded Cytochrome b Gene and Is Required to Stabilize the Mature Cytochrome b mRNA of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBT1 | SGD [yeastgenome.org]
- 3. canatura.com [canatura.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Pharmacodynamic Profile of the P-Glycoprotein Antagonist CBT-1®
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamic properties of CBT-1®, a bisbenzylisoquinoline alkaloid and a potent antagonist of P-glycoprotein (Pgp, MDR1, or ABCB1). This document synthesizes key in vitro and in vivo data, details relevant experimental protocols, and visualizes critical pathways and workflows to support further research and development of this compound.
Core Concept: P-glycoprotein and Multidrug Resistance
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide variety of structurally diverse xenobiotics, including many chemotherapeutic agents, out of cells.[1] Overexpression of Pgp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to decreased intracellular drug accumulation and therapeutic failure. This compound® is being investigated as an MDR modulator that can restore the efficacy of anticancer drugs by inhibiting Pgp-mediated efflux.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data from in vitro and in vivo studies on the pharmacodynamic effects of this compound®.
Table 1: In Vitro Inhibition of P-glycoprotein by this compound®
| Parameter | Cell Line | Substrate/Drug | Value | Reference |
| Pgp Efflux Inhibition | Pgp-overexpressing cells | Rhodamine 123 | Complete inhibition at 1 µM | [2] |
| Reversal of Resistance | SW620 Ad20 | Vinblastine | Complete reversal at 1 µM | [2] |
| Reversal of Resistance | SW620 Ad20 | Paclitaxel | Complete reversal at 1 µM | [2] |
| IC50 (Competitive Inhibition) | Pgp-overexpressing cells | [¹²⁵I]-IAAP | 0.14 µM | [2] |
Table 2: In Vivo Pharmacodynamic Effects of this compound® in Humans
| Parameter | Tissue/Cells | Biomarker | Result | p-value | Reference |
| Pgp Efflux Inhibition | CD56+ PBMCs | Rhodamine Efflux | 51%-100% decrease | < .0001 | [3] |
| Pgp Substrate Accumulation | Liver | (99m)Tc-sestamibi AUC(0-3) | 71.9% median increase | < .0001 | [3] |
Mechanism of Action: Competitive Inhibition of P-glycoprotein
This compound® functions as a competitive inhibitor of P-glycoprotein.[2] It directly competes with Pgp substrates for binding to the transporter, thereby preventing the efflux of these substrates from the cell. At low concentrations (< 1 µM), this compound® has been observed to stimulate Pgp-mediated ATP hydrolysis, a characteristic of Pgp substrates and competitive inhibitors.[2]
Experimental Protocols
This section provides detailed methodologies for key assays used to characterize the pharmacodynamic properties of P-glycoprotein inhibitors like this compound®.
Rhodamine 123 Accumulation/Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent Pgp substrate, rhodamine 123, from Pgp-overexpressing cells.
Materials:
-
Pgp-overexpressing cells (e.g., SW620 Ad20, NCI/ADR-RES) and parental cell line.
-
Rhodamine 123 (stock solution in DMSO).
-
This compound® and other control inhibitors (e.g., verapamil).
-
Cell culture medium (e.g., RPMI-1640) with and without serum.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Protocol:
-
Cell Seeding: Seed Pgp-overexpressing and parental cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Drug Treatment: Pre-incubate the cells with various concentrations of this compound® or control inhibitors in serum-free medium for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1 µg/mL to all wells and incubate for 30 minutes at 37°C.
-
Efflux Phase:
-
For accumulation studies, proceed directly to step 5.
-
For efflux studies, wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123. Add fresh, pre-warmed medium containing the respective inhibitors and incubate for an additional 1-2 hours at 37°C to allow for efflux.
-
-
Cell Harvesting: Wash the cells twice with ice-cold PBS and detach them using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular rhodamine 123 fluorescence using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence in the presence of this compound® indicates inhibition of Pgp-mediated efflux.
Cytotoxicity Assay (MTT Assay)
This assay determines the ability of this compound® to reverse Pgp-mediated resistance to a chemotherapeutic agent.
Materials:
-
Pgp-overexpressing cells and parental cell line.
-
Chemotherapeutic agent (e.g., paclitaxel, doxorubicin).
-
This compound®.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound® (e.g., 1 µM).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for the chemotherapeutic agent with and without this compound®. A decrease in the IC50 value in the presence of this compound® indicates reversal of resistance.
References
- 1. Overview of Pharmacodynamics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
CBT-1 and its Effect on ABCB1 Transporter Function: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp), is a critical determinant of drug disposition and a primary driver of multidrug resistance (MDR) in oncology. By actively effluxing a wide range of chemotherapeutic agents from cancer cells, ABCB1 reduces intracellular drug concentrations, thereby diminishing therapeutic efficacy. CBT-1®, a bisbenzylisoquinoline plant alkaloid, has been identified as a potent inhibitor of ABCB1. This document provides a comprehensive technical overview of the mechanism and functional consequences of this compound-mediated ABCB1 inhibition, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular and logical relationships to support further research and development in this area.
The ABCB1 (P-glycoprotein) Transporter
ABCB1 is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1] It is comprised of two homologous halves, each containing a transmembrane domain (TMD) with six helices and a cytosolic nucleotide-binding domain (NBD).[2] The TMDs form a central pore through which substrates are translocated, while the NBDs bind and hydrolyze ATP to power this process. This transport cycle is crucial for its physiological role in protecting tissues from xenobiotics and its pathological role in conferring multidrug resistance.[1][3]
This compound: Mechanism of Action on ABCB1
This compound functions as a direct inhibitor of the ABCB1 transporter. Laboratory studies demonstrate that it competitively inhibits substrate binding and modulates the transporter's ATPase activity. At low concentrations (<1 µM), this compound can stimulate ATP hydrolysis, a characteristic often seen with transported substrates.[4] However, at higher, clinically relevant concentrations, it acts as a potent inhibitor, effectively blocking the efflux pump.[4][5] This inhibition reverses ABCB1-mediated resistance to a variety of chemotherapeutic agents, including paclitaxel, doxorubicin, and vinblastine.[3][4]
The following diagram illustrates the canonical transport cycle of ABCB1 and the inhibitory action of this compound.
Quantitative Data on this compound's Effect on ABCB1 Function
The inhibitory effect of this compound on ABCB1 function has been quantified in both preclinical and clinical settings. The data consistently demonstrate a potent and significant reduction in ABCB1-mediated efflux.
| Parameter | Experimental System | This compound Concentration/Dose | Observed Effect | Reference |
| IC₅₀ for [¹²⁵I]-IAAP Labeling | P-gp (ABCB1) | 0.14 µM | Competitive inhibition of photolabeling. | [4] |
| Rhodamine 123 Transport | P-gp-overexpressing cells | 1 µM | Complete inhibition of efflux. | [4] |
| Drug Resistance Reversal | SW620 Ad20 cells | 1 µM | Complete reversal of resistance to vinblastine, paclitaxel, and depsipeptide. | [4] |
| Calcein Transport (MRP1/ABCC1) | MRP1-overexpressing cells | 10 µM | Complete inhibition of efflux. | [4] |
| Rhodamine Efflux (ex vivo) | CD56+ cells from patients | Patient serum after dosing | 2.1- to 5.7-fold increase in intracellular rhodamine 123. | [4] |
| Rhodamine Efflux (in vivo) | CD56+ PBMCs from patients | 500 mg/m² for 7 days | 51%–100% lower efflux (p < .0001). | [6] |
| ⁹⁹ᵐTc-sestamibi Uptake (in vivo) | Liver (normalized to heart) | 500 mg/m² for 7 days | Median AUC₀₋₃ increase of 71.9% (p < .0001). | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key assays used to evaluate ABCB1 function and its inhibition by this compound.
Rhodamine 123 Efflux Assay (Cell-Based)
This assay measures the ability of ABCB1 to efflux the fluorescent substrate rhodamine 123. Inhibition of ABCB1 results in increased intracellular accumulation of the dye.
-
Principle: ABCB1-expressing cells actively pump rhodamine 123 out, resulting in low fluorescence. In the presence of an inhibitor like this compound, efflux is blocked, leading to dye accumulation and a higher fluorescent signal, typically measured by flow cytometry or fluorescence microscopy.
-
Materials:
-
ABCB1-overexpressing cell line (e.g., SW620 Ad20, MCF7/ADR) and a parental control cell line.
-
Cell culture medium (e.g., RPMI, DMEM) with FBS.
-
Phosphate-buffered saline (PBS).
-
Rhodamine 123 stock solution (1 mg/mL in DMSO).
-
This compound stock solution.
-
Positive control inhibitor (e.g., Verapamil, 50 µM).
-
Flow cytometer or fluorescence plate reader.
-
-
Procedure:
-
Cell Seeding: Plate cells in 96-well plates or culture tubes and grow to ~80-90% confluency.
-
Pre-incubation: Wash cells with PBS. Pre-incubate cells in serum-free media containing various concentrations of this compound (or positive/negative controls) for 30-60 minutes at 37°C.
-
Dye Loading: Add rhodamine 123 to a final concentration of 1-5 µM to each well/tube and incubate for an additional 30-60 minutes at 37°C.
-
Efflux Period: Remove the loading medium. Wash cells twice with ice-cold PBS to stop transport.
-
Fluorescence Measurement (Accumulation): For accumulation studies, lyse the cells and measure intracellular fluorescence immediately using a plate reader or analyze intact cells via flow cytometry.
-
Fluorescence Measurement (Efflux): For efflux studies, after washing, add fresh, pre-warmed medium (with or without inhibitor) and incubate for another 30-90 minutes at 37°C to allow for efflux. Then, measure the remaining intracellular fluorescence.
-
Data Analysis: Normalize fluorescence of the treated cells to the control cells. Calculate IC₅₀ values by plotting fluorescence against the logarithm of this compound concentration.
-
⁹⁹ᵐTc-Sestamibi Imaging (In Vivo Pharmacodynamics)
This clinical imaging technique assesses ABCB1 function in tissues like the liver by measuring the clearance of the radiotracer ⁹⁹ᵐTc-sestamibi, a known ABCB1 substrate.[7]
-
Principle: ⁹⁹ᵐTc-sestamibi is taken up by tissues but is actively effluxed by ABCB1. In the presence of an effective inhibitor like this compound, the tracer is retained longer, leading to a higher measured signal over time. The Area Under the Curve (AUC) of tracer concentration is used to quantify this effect.[6][7]
-
Materials:
-
Clinical-grade ⁹⁹ᵐTc-sestamibi (20–30 mCi).
-
SPECT (Single Photon Emission Computed Tomography) camera.
-
This compound (oral administration).
-
Image analysis software.
-
-
Procedure:
-
Baseline Imaging: Perform a baseline SPECT scan on the patient. Administer ⁹⁹ᵐTc-sestamibi intravenously.
-
Image Acquisition: Acquire dynamic images over a set period (e.g., 3 hours) focusing on the region of interest (e.g., liver and heart). The heart is often used as a reference organ for blood pool activity.
-
This compound Administration: Administer this compound to the patient as per the clinical protocol (e.g., 500 mg/m² daily for 7 days).[6]
-
Follow-up Imaging: On a subsequent day (e.g., Day 6 or 7), repeat the ⁹⁹ᵐTc-sestamibi administration and SPECT imaging protocol.
-
Data Analysis:
-
Define regions of interest (ROIs) over the liver and heart for each time point.
-
Generate time-activity curves for each ROI.
-
Normalize the liver activity to the heart activity to correct for changes in tracer delivery.
-
Calculate the Area Under the Curve (AUC) for the normalized time-activity curve for both baseline and post-CBT-1 scans.
-
Compare the AUC values to determine the percentage change in tracer retention, which reflects the degree of ABCB1 inhibition.
-
-
P-glycoprotein ATPase Activity Assay
This in vitro biochemical assay measures the ATP hydrolysis rate of ABCB1, which is coupled to substrate transport.
-
Principle: ABCB1's ATPase activity is stimulated by transported substrates. Inhibitors can either block this stimulation or have complex modulatory effects. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[4]
-
Materials:
-
Membrane vesicles prepared from cells overexpressing ABCB1.
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, KCl).
-
ATP solution.
-
This compound and control compounds (e.g., Verapamil as a stimulator, Sodium orthovanadate as an inhibitor).
-
Reagent for detecting inorganic phosphate (e.g., malachite green-based colorimetric reagent).
-
Spectrophotometer/plate reader.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add membrane vesicles (5-10 µg protein) to the assay buffer.
-
Inhibitor/Modulator Addition: Add varying concentrations of this compound or control compounds. Include a "basal" control (no compound) and a "vanadate-inhibited" control (to measure non-ABCB1 ATPase activity).
-
Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C to allow compound interaction.
-
Initiate Reaction: Start the reaction by adding a final concentration of 2-5 mM MgATP.
-
Incubation: Incubate the reaction for 20-30 minutes at 37°C. The incubation time should be within the linear range of phosphate release.
-
Stop Reaction & Color Development: Stop the reaction by adding the colorimetric reagent (e.g., malachite green), which also initiates color development.
-
Measurement: After a short incubation at room temperature for color stabilization, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Data Analysis: Subtract the absorbance of the vanadate-inhibited control from all other readings to get the specific ABCB1-mediated ATPase activity. Plot the rate of phosphate release (nmol/min/mg protein) against the this compound concentration.
-
Signaling Pathways and Clinical Application
While this compound acts as a direct functional inhibitor, the expression of the ABCB1 gene itself is regulated by numerous upstream signaling pathways, including Wnt/β-catenin and MAPK/ERK.[2][8][9] Reactivation of these developmental pathways in cancer can lead to transcriptional upregulation of ABCB1, contributing to innate or acquired chemoresistance.[10] Understanding this regulation is key for developing complementary strategies that might target ABCB1 expression.
The clinical application of this compound is based on a logical relationship: co-administration with a chemotherapy agent that is an ABCB1 substrate should increase the intracellular concentration of that agent in resistant tumor cells, thereby restoring its cytotoxic effect.
Conclusion
This compound is a potent, clinically evaluated inhibitor of the ABCB1 transporter. Quantitative data from both in vitro and in vivo studies confirm its ability to significantly block ABCB1-mediated efflux at clinically achievable concentrations.[4][6] By reversing multidrug resistance, this compound holds promise as a valuable agent in combination chemotherapy regimens for cancers that overexpress ABCB1. The experimental protocols and conceptual frameworks provided in this guide offer a robust resource for researchers and drug developers working to overcome one of the most significant challenges in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ABCB1 and ABCC1 with their Specific Inhibitor this compound® can Overcome Drug Resistance in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound((R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Genetics of ABCB1 in Cancer [mdpi.com]
- 9. Regulations of ABCB1 and ABCG2 Expression Through MAPK Pathways in Acute Lymphoblastic Leukemia Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 10. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Safety and Toxicity Profile of CBT-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBT-1 is an orally administered, third-generation P-glycoprotein (P-gp) inhibitor belonging to the bisbenzylisoquinoline class of compounds. Its primary mechanism of action is the potent and durable inhibition of P-gp (also known as MDR1 or ABCB1), an ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents from cancer cells, thereby conferring multidrug resistance. Clinical investigations have focused on its use in combination with standard chemotherapy to overcome tumor resistance. This technical guide synthesizes the available initial safety and toxicity data for this compound, with a focus on findings from early-phase clinical trials. Due to a lack of publicly available comprehensive preclinical toxicology data, this document primarely summarizes the safety profile of this compound observed in human studies when co-administered with other therapeutic agents.
Introduction
Multidrug resistance remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms underlying this phenomenon is the overexpression of efflux pumps like P-glycoprotein. By actively transporting a broad spectrum of cytotoxic drugs out of cancer cells, P-gp reduces their intracellular concentration and, consequently, their efficacy. This compound has been developed to counteract this resistance mechanism. Laboratory studies have demonstrated its potent and lasting inhibition of P-gp.[1] This guide provides a detailed overview of the initial safety and toxicity profile of this compound as determined through clinical evaluation.
Mechanism of Action: P-glycoprotein Inhibition
This compound functions by inhibiting the P-glycoprotein efflux pump, which is encoded by the ABCB1 gene. This transporter is expressed on the cell membrane and utilizes ATP hydrolysis to expel a wide variety of structurally and functionally diverse compounds, including many common anticancer drugs such as taxanes and anthracyclines.
Clinical Safety and Tolerability
The safety profile of this compound has been evaluated in Phase I and pharmacodynamic clinical trials, primarily in combination with paclitaxel and doxorubicin.
Combination Therapy with Paclitaxel
In a pharmacodynamic study, this compound was administered to patients with solid tumors in combination with paclitaxel. The observed toxicities were minimal and largely attributable to paclitaxel.
| Toxicity (Adverse Event) | Grade | Frequency | Attributed to |
| Neutropenia | 3 or 4 | 18% of cycles | Paclitaxel |
Table 1: Adverse Events in this compound and Paclitaxel Combination Therapy.[1]
This study concluded that this compound itself exhibits a lack of toxicity, and its ease of administration supports further investigation.[1]
Combination Therapy with Doxorubicin
A Phase I clinical trial evaluated this compound in combination with doxorubicin for patients with unresectable sarcomas.[2][3][4] While specific adverse event data from the trial is not detailed in the provided search results, the study design specifies monitoring for treatment-related toxicity.
Experimental Protocols
Pharmacodynamic Study of this compound with Paclitaxel
-
Objective: To evaluate the effect of this compound on P-gp efflux in normal human cells and tissues.[1]
-
Study Population: 12 patients with solid tumors.[1]
-
Dosing Regimen:
-
Pharmacodynamic Assessments:
Preclinical Safety and Toxicology
A comprehensive review of publicly available literature did not yield specific preclinical toxicology data for this compound. Standard preclinical safety evaluations for a new chemical entity would typically include:
-
Single-Dose Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Repeat-Dose Toxicity Studies: To evaluate the toxicological profile after repeated administration over a longer duration.
-
Safety Pharmacology Studies: To assess the effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: To identify compounds that can induce genetic mutations or chromosomal damage.
-
Carcinogenicity Studies: To assess the tumor-forming potential of a substance after long-term exposure.
The absence of this data in the public domain represents a significant gap in the complete safety and toxicity profile of this compound.
Discussion and Conclusion
The available clinical data suggests that this compound is well-tolerated with minimal toxicity when administered in combination with chemotherapeutic agents like paclitaxel.[1] The adverse events observed in these studies were consistent with the known side-effect profiles of the co-administered drugs.[1] The primary role of this compound appears to be the potentiation of other therapies through the inhibition of P-gp-mediated drug efflux, without contributing significantly to the overall toxicity of the regimen.
However, the lack of accessible preclinical toxicology data makes it challenging to fully characterize the intrinsic safety profile of this compound. Such information is crucial for a comprehensive understanding of its potential liabilities. Future publications of preclinical safety data and results from ongoing and future clinical trials will be essential to build a more complete safety and toxicity profile for this compound. Researchers and drug development professionals should consider the current data as preliminary and primarily indicative of the safety of this compound within the context of combination cancer therapy.
References
The Discovery and Development of CBT-1: A Technical Guide to a Potent Multidrug Resistance Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBT-1, identified as the bisbenzylisoquinoline alkaloid tetrandrine, has emerged as a significant modulator of multidrug resistance (MDR) in cancer. Extracted from the root of Stephania tetrandra, this natural product has been the subject of extensive preclinical and clinical investigation for its ability to reverse resistance to a broad spectrum of chemotherapeutic agents. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental protocols associated with this compound. It is designed to serve as a resource for researchers and professionals in the field of oncology and drug development, offering detailed insights into the scientific journey of this promising compound.
Discovery and Development History
The journey of this compound, or tetrandrine, from a traditional Chinese medicinal herb to a clinically investigated multidrug resistance inhibitor is a testament to the value of natural product drug discovery.
Early Origins: Tetrandrine is a natural alkaloid found in the root of Stephania tetrandra S. Moore (Han Fang Ji), a plant used for centuries in traditional Chinese medicine for its anti-inflammatory, and diuretic properties.
Pioneering Research into MDR Modulation: In the latter half of the 20th century, as the challenge of multidrug resistance in cancer chemotherapy became increasingly apparent, researchers began to screen natural products for their ability to resensitize resistant cancer cells to cytotoxic drugs. Tetrandrine was identified as a potent inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of many chemotherapeutic agents from cancer cells.
Development by CBA Pharma, Inc.: The clinical development of tetrandrine as an MDR modulator, under the name this compound®, was primarily advanced by CBA Pharma, Inc. The company initiated a series of Phase I and Phase II clinical trials to evaluate the safety, pharmacokinetics, and efficacy of this compound in combination with standard chemotherapy regimens for various cancers. However, the development history of this compound is also marked by regulatory and legal challenges. The U.S. Food and Drug Administration (FDA) issued a warning letter to CBA Pharma regarding promotional claims about the drug's safety and effectiveness before its approval. Additionally, the company has been the subject of an investigation by the Federal Bureau of Investigation (FBI) concerning potential wire and securities fraud.
Mechanism of Action
This compound exerts its MDR-reversing effects primarily through the inhibition of two key ABC transporters: P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).
P-glycoprotein (P-gp) Inhibition: P-gp is a transmembrane efflux pump that utilizes the energy from ATP hydrolysis to expel a wide range of hydrophobic drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. This compound acts as a direct, competitive inhibitor of P-gp. It binds to the transporter, likely at the same or an overlapping site as chemotherapeutic drugs, and prevents the efflux of these agents. At lower concentrations, this compound has also been observed to stimulate the ATPase activity of P-gp, which may contribute to the depletion of cellular energy in cancer cells.
Multidrug Resistance-Associated Protein 1 (MRP1) Inhibition: MRP1 is another important ABC transporter that confers resistance to a variety of natural product-derived chemotherapeutic drugs and their conjugated metabolites. This compound has been shown to inhibit MRP1-mediated transport, further broadening its spectrum of activity against drug-resistant cancers.
The dual inhibition of both P-gp and MRP1 makes this compound a compelling candidate for overcoming MDR in tumors where one or both of these transporters are overexpressed.
Preclinical and Clinical Data
Preclinical In Vitro Data
Numerous in vitro studies have demonstrated the ability of this compound to reverse multidrug resistance in various cancer cell lines. The following table summarizes key quantitative data from these studies.
| Cell Line | Resistant To | Chemotherapeutic Agent | This compound Concentration (µM) | Reversal Factor | IC50 (nM) - Chemo Alone | IC50 (nM) - Chemo + this compound |
| KBv200 | Vincristine | Vincristine | 2.5 | Near Complete | - | - |
| KBv200 | Vincristine | Vincristine | 0.625 | 7.6-fold | - | - |
| SW620 Ad20 | Vinblastine | Vinblastine | 1 | - | - | - |
| SW620 Ad20 | Paclitaxel | Paclitaxel | 1 | - | - | - |
| SW620 Ad20 | Depsipeptide | Depsipeptide | 1 | - | - | - |
| MRP1-overexpressing cells | - | Calcein | 10 | Complete Inhibition | - | - |
Data compiled from multiple sources. Reversal factor and IC50 values vary depending on the specific experimental conditions.
Clinical Trial Data
This compound has been evaluated in several Phase I and II clinical trials. The table below presents a summary of the quantitative data from some of these studies.
| Trial Phase | Cancer Type | Chemotherapy Agent | This compound Dose | Key Findings |
| Phase I | Advanced Cancer | Doxorubicin (60 mg/m²) | 200-600 mg/m² (oral, 7 days) | MTD determined to be 500 mg/m². Did not significantly alter doxorubicin pharmacokinetics. 5 of 25 evaluable patients showed tumor shrinkage.[1] |
| Pharmacodynamic Study | Solid Tumors | Paclitaxel (135 mg/m²) | 500 mg/m² (oral, 7 days) | Statistically significant 51%-100% lower rhodamine efflux from CD56+ PBMCs. Median 71.9% increase in 99mTc-sestamibi liver uptake.[2][3] |
| Phase I | Metastatic, Unresectable Sarcomas | Doxorubicin (37.5 mg/m² on days 5 & 6) | 50-300 mg/m²/day (oral, days 1-7 of 21-day cycle) | To evaluate the combination of this compound® and doxorubicin.[4][5][6] |
Experimental Protocols
Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123 from cells. Inhibition of P-gp by this compound results in increased intracellular accumulation of rhodamine 123.
Materials:
-
Cancer cell line (e.g., P-gp overexpressing MCF7/ADR) and parental cell line (e.g., MCF7)
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (tetrandrine)
-
Verpamil (positive control for P-gp inhibition)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate or appropriate culture vessel and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Remove the culture medium and wash the cells with PBS. Add medium containing various concentrations of this compound or verapamil and incubate for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Remove the loading medium and wash the cells with ice-cold PBS to stop the efflux. Add fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Quantification: Wash the cells with ice-cold PBS. Lyse the cells and measure the intracellular rhodamine 123 fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~528 nm). Alternatively, detach the cells and analyze the fluorescence intensity by flow cytometry.
-
Data Analysis: Compare the fluorescence intensity of cells treated with this compound to untreated control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Calcein-AM Efflux Assay for MRP1 Inhibition
This assay is similar to the rhodamine 123 assay but uses calcein-AM, a substrate for MRP1. Calcein-AM is non-fluorescent but is cleaved by intracellular esterases to the fluorescent product calcein, which is then effluxed by MRP1.
Materials:
-
MRP1-overexpressing cell line and a corresponding parental line
-
Calcein-AM (stock solution in DMSO)
-
This compound (tetrandrine)
-
MK-571 (positive control for MRP1 inhibition)
-
Cell culture medium
-
PBS
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed cells as described for the rhodamine 123 assay.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or MK-571 for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add calcein-AM to a final concentration of 0.1-1 µM and incubate for 30 minutes at 37°C.
-
Efflux and Measurement: Wash the cells with ice-cold PBS and add fresh medium. Measure the intracellular calcein fluorescence immediately and over time using a fluorescence plate reader (excitation ~495 nm, emission ~515 nm) or by flow cytometry.
-
Data Analysis: An increase in calcein fluorescence in the presence of this compound indicates inhibition of MRP1-mediated efflux.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on P-gp and MRP1.
Experimental Workflow Diagram
References
- 1. A modular approach to the bisbenzylisoquinoline alkaloids tetrandrine and isotetrandrine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CN113045578A - Novel total synthesis method of racemic tetrandrine - Google Patents [patents.google.com]
- 3. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sec.gov [sec.gov]
- 6. sec.gov [sec.gov]
CBT-1: A Technical Guide to a Potential Chemosensitizer in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents. CBT-1®, an orally administered bisbenzylisoquinoline plant alkaloid, has emerged as a promising chemosensitizer by directly inhibiting these transporters. This technical guide provides a comprehensive overview of this compound®, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.
Mechanism of Action
This compound® functions as a potent, competitive inhibitor of both P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 1 (ABCC1).[1] Its primary mechanism involves binding to the drug-binding sites of these transporters, thereby preventing the efflux of co-administered chemotherapeutic agents and increasing their intracellular accumulation and cytotoxicity.
At lower concentrations (<1 µM), this compound® has been observed to stimulate the ATPase activity of P-gp, a characteristic shared with other P-gp inhibitors.[1] This initial stimulation is followed by inhibition at higher concentrations. The binding of this compound® to P-gp is a competitive interaction, as demonstrated by its ability to displace the photoaffinity label [125I]iodoarylazidoprazosin (IAAP).[1] While the precise binding site on P-gp has not been fully elucidated, molecular modeling studies of related compounds suggest interactions within the transmembrane domains that form the drug-binding pocket.
The inhibitory action of this compound® is not universal across all ABC transporters; it does not significantly affect the function of ABCG2.[1] This selectivity for ABCB1 and ABCC1 makes it an attractive candidate for targeted chemosensitization in tumors overexpressing these specific transporters.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound®.
Table 1: In Vitro Inhibition of ABC Transporters by this compound®
| Parameter | Transporter | Value | Cell Line/System | Reference |
| IC50 (vs. [125I]-IAAP) | P-gp (ABCB1) | 0.14 µM | P-gp overexpressing cells | [1] |
| Concentration for 50% Max ATPase Stimulation | P-gp (ABCB1) | 0.28 µM | P-gp overexpressing cells | [1] |
| Concentration for Complete Inhibition | P-gp (ABCB1) | 1 µM | P-gp overexpressing cells | [1] |
| Concentration for Complete Inhibition | MRP1 (ABCC1) | 10 µM | MRP1-overexpressing cells | [1] |
Table 2: Reversal of Chemotherapeutic Resistance by this compound® in Cancer Cell Lines
| Chemotherapeutic Agent | Cancer Cell Line | This compound® Concentration | Fold-Reversal of Resistance | Reference |
| Vinblastine | SW620 Ad20 | 1 µM | Complete Reversal | [1] |
| Paclitaxel | SW620 Ad20 | 1 µM | Complete Reversal | [1] |
| Depsipeptide | SW620 Ad20 | 1 µM | Complete Reversal | [1] |
Table 3: Clinical Pharmacodynamic Effects of this compound®
| Parameter | Method | Patient Population | This compound® Dose | Effect | Reference |
| Rhodamine Efflux from CD56+ PBMCs | Flow Cytometry | Solid Tumors | 500 mg/m² for 7 days | 51%-100% lower (p < .0001) | [2][3] |
| 99mTc-sestamibi Liver Uptake (AUC0-3) | SPECT Imaging | Solid Tumors | 500 mg/m² for 7 days | 71.9% median increase (p < .0001) | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound® are provided below.
Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.
Materials:
-
P-gp overexpressing cells (e.g., SW620 Ad20, MDR-19) and parental control cells.
-
Rhodamine 123 (Sigma-Aldrich).
-
This compound® and other inhibitors (e.g., verapamil, valspodar).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Protocol:
-
Harvest and wash cells, then resuspend in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Incubate cells with 0.5 µg/mL rhodamine 123 in the presence or absence of varying concentrations of this compound® (e.g., 0.1, 1, 10 µM) for 30 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Resuspend the cells in rhodamine-free medium with or without the continued presence of the inhibitor.
-
Incubate for 1 hour at 37°C to allow for efflux.
-
Analyze the intracellular fluorescence of the cells by flow cytometry. A shift in the fluorescence histogram to the right in the presence of the inhibitor indicates inhibition of P-gp-mediated efflux.
Calcein AM Efflux Assay for MRP1 Inhibition
This assay assesses the inhibition of MRP1-mediated efflux of calcein, the fluorescent product of the non-fluorescent substrate calcein AM.
Materials:
-
MRP1-overexpressing cells (e.g., ABCC1-transfected HEK293) and control cells.
-
Calcein AM (acetoxymethyl ester of calcein).
-
This compound® and other inhibitors (e.g., MK-571).
-
Cell culture medium.
-
PBS.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound® or a known MRP1 inhibitor in culture medium for 30 minutes at 37°C.
-
Add calcein AM to a final concentration of 1 µM and incubate for an additional 30 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular calcein AM.
-
Measure the intracellular calcein fluorescence using a fluorescence plate reader (excitation ~490 nm, emission ~515 nm) or a flow cytometer. An increase in fluorescence in the presence of the inhibitor indicates MRP1 inhibition.
P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Materials:
-
P-gp-containing membranes (e.g., from P-gp-overexpressing cells).
-
This compound®.
-
ATP.
-
Assay buffer (containing MgCl2, EGTA, and a buffer like Tris-HCl).
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).
-
96-well plates.
-
Plate reader.
Protocol:
-
Prepare a reaction mixture containing P-gp membranes and varying concentrations of this compound® in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the Pi detection reagent.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of Pi released.
-
Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate (a P-gp ATPase inhibitor) from the total activity.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and determine the ability of a chemosensitizer to reverse drug resistance.
Materials:
-
Cancer cell lines (drug-sensitive parental and drug-resistant).
-
Chemotherapeutic agent (e.g., doxorubicin, paclitaxel).
-
This compound®.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Plate reader.
Protocol:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the absence and presence of a non-toxic concentration of this compound®.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a plate reader.
-
Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) and the fold-reversal of resistance (IC50 of drug alone / IC50 of drug + this compound®).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound® and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound® as a chemosensitizer.
Caption: Experimental workflow for evaluating this compound®.
Clinical Development
This compound® has been evaluated in several clinical trials. A pharmacodynamic study in patients with solid tumors demonstrated that oral administration of this compound® at 500 mg/m² for 7 days significantly inhibited P-gp function in peripheral blood mononuclear cells and in the liver, as measured by rhodamine efflux and 99mTc-sestamibi imaging, respectively.[2][3] Importantly, this study and earlier Phase I trials indicated that this compound® did not significantly alter the pharmacokinetics of co-administered paclitaxel or doxorubicin and was associated with minimal toxicity, with side effects primarily related to the chemotherapeutic agent.
A Phase I clinical trial (NCT03002805) investigated this compound® in combination with doxorubicin in patients with metastatic, unresectable sarcomas who had previously progressed on doxorubicin. The study aimed to determine the maximum tolerated dose and recommended Phase II dose of the combination. Patients received this compound® on days 1-7 and doxorubicin on days 5 and 6 of a 21-day cycle.
Conclusion
This compound® is a potent and selective inhibitor of the ABC transporters P-gp (ABCB1) and MRP1 (ABCC1), which are key mediators of multidrug resistance in cancer. Preclinical studies have robustly demonstrated its ability to reverse resistance to a variety of chemotherapeutic agents in vitro. Clinical studies have confirmed its P-gp inhibitory activity in patients at well-tolerated doses without significant pharmacokinetic interactions with co-administered chemotherapy. These findings support the continued investigation of this compound® as a promising chemosensitizing agent to improve the efficacy of conventional cancer therapies in patients with drug-resistant tumors. Further clinical evaluation in well-defined patient populations with tumors known to overexpress ABCB1 and/or ABCC1 is warranted.
References
- 1. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Pharmacodynamic Study of the P-glycoprotein Antagonist this compound® in Combination With Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Combined Use of CBT-1 and Paclitaxel in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents. Paclitaxel, a potent anti-mitotic agent that stabilizes microtubules, is a known substrate for P-gp, and its efficacy can be diminished in P-gp-overexpressing cancer cells.
CBT-1 is a P-glycoprotein inhibitor that, when used in combination with P-gp substrates like paclitaxel, can restore and enhance their cytotoxic effects.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of this compound and paclitaxel in preclinical and clinical research settings.
Mechanism of Action
The combination of this compound and paclitaxel leverages a dual-pronged attack on cancer cells. Paclitaxel's primary mechanism involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their dynamic instability. This disruption of microtubule function leads to a sustained blockage of the cell cycle at the G2/M phase, ultimately inducing apoptosis.[3][4]
However, in cancer cells with high levels of P-glycoprotein, paclitaxel is actively transported out of the cell, preventing it from reaching a therapeutic intracellular concentration. This compound addresses this resistance mechanism by directly inhibiting the P-gp efflux pump.[1][5] This inhibition leads to an increased accumulation of paclitaxel within the cancer cell, thereby potentiating its anti-mitotic and pro-apoptotic effects.[6]
The downstream signaling of paclitaxel-induced apoptosis is multifaceted, involving the activation of several pathways, including:
-
Reactive Oxygen Species (ROS) Generation: Paclitaxel treatment can lead to an increase in intracellular ROS, which can, in turn, trigger apoptotic pathways.[2]
-
AKT/MAPK Signaling: Paclitaxel has been shown to modulate the PI3K/AKT and MAPK signaling pathways, which are critical regulators of cell survival and apoptosis.[1]
-
JNK/Caspase-3 Pathway: The activation of the c-Jun N-terminal kinase (JNK) and subsequent cleavage of caspase-3 are key events in the execution phase of paclitaxel-induced apoptosis.[2]
Data Presentation
| Parameter | Method | Result | Significance | Reference |
| P-gp Inhibition in PBMCs | Rhodamine Efflux Assay | 51%–100% lower efflux with this compound | p < 0.0001 | |
| P-gp Inhibition in Liver | 99mTc-sestamibi Imaging | 71.9% median increase in AUC0-3 | p < 0.0001 | |
| Toxicity | Clinical Observation | Minimal; Grade 3/4 neutropenia in 18% of cycles (related to paclitaxel) | - |
Experimental Protocols
In Vitro P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This protocol is designed to assess the ability of this compound to inhibit P-gp-mediated efflux in cancer cell lines.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., NCI/ADR-RES) and a parental, drug-sensitive cell line.
-
RPMI-1640 medium with 10% FBS.
-
Rhodamine 123 (stock solution in DMSO).
-
This compound (dissolved in DMSO).
-
Verpamil (positive control P-gp inhibitor, dissolved in DMSO).
-
Flow cytometer.
Procedure:
-
Cell Culture: Culture P-gp-overexpressing and parental cells in RPMI-1640 medium supplemented with 10% FBS.
-
Cell Preparation: Trypsinize and resuspend cells in complete medium at a concentration of 1 x 106 cells/mL.
-
Incubation with Inhibitors: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add this compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a positive control (Verapamil) and a vehicle control (DMSO). Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 0.5 µg/mL to each tube and incubate for an additional 30 minutes at 37°C.
-
Efflux: Wash the cells with ice-cold PBS and resuspend them in fresh, pre-warmed medium with or without the respective inhibitors. Incubate for 1 hour at 37°C to allow for efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Cell Viability Assay for Synergy Assessment (MTT Assay)
This protocol determines the cytotoxic effects of paclitaxel, this compound, and their combination.
Materials:
-
Cancer cell line of interest (preferably a P-gp-overexpressing line and its parental counterpart).
-
96-well cell culture plates.
-
Paclitaxel (stock solution in DMSO).
-
This compound (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of paclitaxel and this compound. Treat the cells with:
-
Paclitaxel alone.
-
This compound alone.
-
A combination of paclitaxel and this compound (at a constant or variable ratio).
-
Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment. The synergistic effect can be quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
Clinical Protocol (Adapted from NCT00972205)
This is a summary of the clinical protocol for the combination therapy and should be adapted and approved by the relevant institutional review boards for any clinical investigations.[3]
Treatment Cycle: 21 days.
This compound Administration:
-
Dose: 500 mg/m².
-
Route: Oral.
-
Schedule: Daily for 7 days.
Paclitaxel Administration:
-
Dose: 135 mg/m².
-
Route: Intravenous infusion over 3 hours.
-
Schedule: On day 6 of the 21-day cycle.
Monitoring:
-
Regular blood tests.
-
Imaging studies (CT or MRI) every two cycles.
-
Pharmacodynamic assessments (optional, as per study design):
-
Rhodamine efflux assay in peripheral blood mononuclear cells (PBMCs).
-
99mTc-sestamibi imaging to assess in vivo P-gp inhibition.
-
Visualizations
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Drug combination testing in acute lymphoblastic leukemia using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tetrandrine-inhibits-colon-carcinoma-ht-29-cells-growth-via-the-bcl-2-caspase-3-parp-pathway-and-g1-s-phase - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Administering CBT-1 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBT-1 is an orally administered bisbenzylisoquinoline alkaloid that functions as a potent inhibitor of P-glycoprotein (P-gp/MDR1/ABCB1) and, to a lesser extent, Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1] These ATP-binding cassette (ABC) transporters are significant contributors to multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and reducing their intracellular concentration and efficacy.[1][2] By inhibiting these pumps, this compound can restore cancer cell sensitivity to conventional chemotherapy, making it a promising agent for combination therapy in preclinical and clinical settings.[1][3]
These application notes provide detailed protocols for the in vitro and in vivo administration of this compound in preclinical cancer models, along with data presentation guidelines and visualizations of key pathways and workflows.
Mechanism of Action: P-glycoprotein Inhibition
This compound primarily acts by inhibiting the function of P-glycoprotein. P-gp is a transmembrane protein that utilizes the energy from ATP hydrolysis to expel a variety of structurally and functionally diverse compounds, including many anticancer drugs, from the cell.[2] This process of active efflux is a major mechanism of acquired multidrug resistance in tumors. This compound competitively or non-competitively binds to P-gp, blocking its ability to transport chemotherapeutic substrates out of the cancer cell. This leads to an increased intracellular accumulation of the anticancer drug, thereby enhancing its cytotoxic effect.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound from preclinical studies.
Table 1: In Vitro Inhibition of P-glycoprotein by this compound
| Parameter | Cell Line | Substrate | Value | Reference |
| IC50 (P-gp Binding) | SW620 Ad20 | [125I]-IAAP | 0.14 µM | [1] |
| Concentration for complete inhibition of P-gp mediated efflux | Ad20, Ad300, MDR-19 | Rhodamine 123 | 1 µM | [1] |
| Concentration for 50% stimulation of max. ATP hydrolysis | P-gp membranes | ATP | 0.28 µM | [1] |
Table 2: Reversal of Chemotherapy Resistance by this compound
| Chemotherapeutic | Cell Line | Fold Reversal of Resistance (at 1 µM this compound) | Reference |
| Vinblastine | SW620 Ad20 | Complete | [1] |
| Paclitaxel | SW620 Ad20 | Complete | [1] |
| Depsipeptide | SW620 Ad20 | Complete | [1] |
Table 3: Inhibition of MRP1 by this compound
| Parameter | Cell Line | Substrate | Value | Reference |
| Concentration for complete inhibition of MRP1 mediated transport | MRP1-overexpressing | Calcein | 10 µM | [1] |
Experimental Protocols
In Vitro Assays
1. P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)
This assay measures the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123.
-
Cell Lines: Use a pair of cell lines: a parental sensitive line (e.g., SW620) and a P-gp overexpressing, drug-resistant subline (e.g., SW620 Ad20).
-
Reagents:
-
This compound (dissolved in DMSO)
-
Rhodamine 123 (0.5 µg/ml)
-
Complete cell culture medium
-
PBS
-
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO) in complete medium for 30 minutes at 37°C.
-
Add rhodamine 123 (final concentration 0.5 µg/ml) to the wells and incubate for an additional 30 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Add fresh medium (containing the respective concentrations of this compound or vehicle) and incubate for 1 hour to allow for efflux.
-
Wash the cells again with ice-cold PBS.
-
Lyse the cells or directly measure the intracellular rhodamine fluorescence using a flow cytometer or fluorescence plate reader.
-
Increased fluorescence in this compound treated cells compared to control indicates inhibition of P-gp mediated efflux.
-
2. Chemosensitization Assay (MTT/Cell Viability)
This assay determines the ability of this compound to sensitize resistant cancer cells to a chemotherapeutic agent.
-
Cell Lines: P-gp overexpressing cancer cell line (e.g., LCC6MDR, P388/ADR).
-
Reagents:
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat cells with a serial dilution of the chemotherapeutic agent alone, or in combination with a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the IC50 values for the chemotherapeutic agent with and without this compound to determine the fold-reversal of resistance.
-
In Vivo Administration in Preclinical Models
Note: Specific in vivo preclinical data on the efficacy and pharmacokinetics of this compound in animal models is limited in the public domain. The following protocol is a general guideline based on the oral administration of similar compounds and should be optimized for specific animal models and experimental goals.
1. Animal Models
-
Xenograft Models: Immunocompromised mice (e.g., nude, SCID) bearing subcutaneous or orthotopic tumors from human cancer cell lines overexpressing P-gp (e.g., NCI/ADR-RES).
-
Genetically Engineered Mouse Models (GEMMs): Models that spontaneously develop tumors with P-gp overexpression, such as the Brca1(-/-); p53(-/-) mouse model of hereditary breast cancer.[4]
2. Formulation and Administration
-
Formulation: this compound is orally bioavailable. For administration to rodents, it can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution in a suitable solvent (e.g., a mixture of DMSO, PEG300, and saline), depending on its solubility.
-
Administration Route: Oral gavage is the most common method for precise oral dosing in rodents.
-
Dosage and Schedule:
-
Clinical trials have used doses of 500 mg/m² daily for 7 days.[1][4] Direct conversion to a mg/kg dose for mice is not straightforward and requires allometric scaling and preclinical pharmacokinetic and tolerability studies.
-
It is recommended to perform a dose-ranging study to determine the maximum tolerated dose (MTD) in the specific mouse strain being used.
-
A suggested starting dose for exploratory studies in mice could be in the range of 25-100 mg/kg, administered daily.
-
This compound should be administered prior to the chemotherapeutic agent to ensure adequate P-gp inhibition at the time of chemotherapy delivery. A common schedule is to administer this compound for several consecutive days, with the chemotherapeutic agent given on one of the later days of this compound treatment.
-
3. In Vivo Efficacy Study (Tumor Growth Inhibition)
-
Protocol:
-
Implant tumor cells into mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, Chemotherapy alone, this compound alone, Chemotherapy + this compound).
-
Administer treatments according to the determined schedule.
-
Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for P-gp expression, analysis of drug concentration).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
This compound is a valuable tool for preclinical cancer research, particularly for investigating mechanisms of multidrug resistance and evaluating strategies to overcome it. The protocols provided here offer a framework for the in vitro and in vivo administration of this compound. For in vivo studies, it is crucial to conduct preliminary tolerability and pharmacokinetic assessments to determine the optimal dosing regimen for the specific preclinical model being used. The successful application of this compound in these models can provide a strong rationale for its further clinical development as a chemosensitizing agent.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. A Phase IIa Multicenter, Randomized, Vehicle-Controlled, Dose Escalating Study to Evaluate the Safety, Efficacy, and Pharmacokinetics of CBT-001 Ophthalmic Solution in Patients With Primary or Recurrent Pterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CBT-1 in Phase I Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the P-glycoprotein (P-gp) inhibitor CBT-1 in phase I clinical trials. The information is intended to guide researchers and drug development professionals in designing and interpreting studies involving this compound or similar multidrug resistance (MDR) modulators.
Introduction
This compound is an orally administered agent investigated for its ability to reverse multidrug resistance in cancer cells.[1] Resistance to chemotherapy is a significant challenge in oncology, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), the product of the MDR1 gene. P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. This compound acts as a P-gp inhibitor, blocking this efflux mechanism and thereby increasing the intracellular accumulation and cytotoxic effect of co-administered anticancer drugs.
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to expel xenobiotics, including many chemotherapy drugs, from the cell. This process is a major mechanism of acquired multidrug resistance in various cancers. This compound competitively inhibits the binding of chemotherapeutic agents to P-gp, thus restoring the sensitivity of resistant cancer cells to these drugs.
References
Application Notes and Protocols for In Vivo Evaluation of P-glycoprotein (P-gp) Inhibition by CBT-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a well-characterized efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells. Overexpression of P-gp can lead to the active extrusion of various chemotherapeutic agents, reducing their intracellular concentration and therapeutic efficacy. CBT-1 is a bisbenzylisoquinoline plant alkaloid that has been identified as a potent inhibitor of P-gp.[1][2] These application notes provide detailed protocols for the in vivo evaluation of this compound's P-gp inhibitory activity, a critical step in the preclinical and clinical development of this compound as a potential MDR modulator.
The described methods focus on two primary approaches: a pharmacodynamic assay using rhodamine 123 efflux in peripheral blood mononuclear cells (PBMCs) and a functional imaging technique using Technetium-99m sestamibi (99mTc-sestamibi). Additionally, a general protocol for evaluating this compound in a tumor xenograft model is provided to assess its impact on chemotherapy efficacy.
Data Presentation
Table 1: In Vivo P-gp Inhibition by this compound in Human Studies
| Parameter | Method | Treatment Group | Baseline | Post-CBT-1 Treatment | Fold Change/Percent Inhibition | Reference |
| Rhodamine Efflux from CD56+ PBMCs | Flow Cytometry | Patients with solid tumors (n=12) | Normalized to 100% | 51% - 100% lower efflux | 2.1- to 5.7-fold increase in intracellular rhodamine | [1][2][3][4] |
| 99mTc-sestamibi Liver Uptake (AUC0-3h) | SPECT Imaging | Patients with solid tumors (n=10) | Normalized to heart AUC | Median increase of 71.9% (range: 34.7% to 100.8%) | - | [3][4] |
*AUC0-3h: Area under the concentration-time curve from 0 to 3 hours.
Table 2: Preclinical In Vivo Efficacy of P-gp Inhibitors in Xenograft Models (Illustrative)
| Animal Model | Tumor Type | Chemotherapy | P-gp Inhibitor | Tumor Growth Inhibition (vs. Chemo alone) | Increase in Intratumoral Drug Concentration | Reference |
| Nude Mice | P-gp-overexpressing human breast cancer (LCC6MDR) | Paclitaxel | EC31 | 27.4% to 36.1% | 6-fold | [5] |
| SCID Mice | Drug-resistant human breast cancer (MCF7/AdrR) | - | PSC833 | Not Reported | 1.9-fold increase in 99mTc-sestamibi uptake | [1] |
Note: Data for this compound in a xenograft model was not explicitly available in the search results. This table provides examples of expected outcomes based on other P-gp inhibitors.
Experimental Protocols
Pharmacodynamic Evaluation of P-gp Inhibition in PBMCs using Rhodamine 123 Efflux Assay
This protocol describes an ex vivo method to assess the in vivo P-gp inhibitory activity of this compound by measuring the efflux of the P-gp substrate rhodamine 123 from peripheral blood mononuclear cells (PBMCs) isolated from treated subjects.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Rhodamine 123 (stock solution in DMSO)
-
Flow cytometer
Protocol:
-
Blood Collection: Collect peripheral blood samples from subjects before and after this compound administration (e.g., on day 1 pre-dose and on day 6 of a 7-day dosing regimen).[3][4]
-
PBMC Isolation:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets, and collect the buffy coat layer containing PBMCs.
-
Wash the isolated PBMCs twice with PBS by centrifugation at 200 x g for 10 minutes.
-
Resuspend the PBMC pellet in RPMI 1640 medium supplemented with 10% FBS.
-
-
Rhodamine 123 Loading:
-
Adjust the PBMC concentration to 1 x 106 cells/mL in RPMI 1640 with 10% FBS.
-
Add rhodamine 123 to a final concentration of 0.5 µg/mL.
-
Incubate for 30 minutes at 37°C in a humidified incubator with 5% CO2.
-
-
Efflux Measurement:
-
After incubation, wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed RPMI 1640 medium with 10% FBS.
-
Incubate for 1-2 hours at 37°C to allow for P-gp-mediated efflux.
-
-
Flow Cytometry Analysis:
-
After the efflux period, place the cells on ice to stop the reaction.
-
Analyze the intracellular rhodamine 123 fluorescence using a flow cytometer (e.g., excitation at 488 nm, emission at 525 nm).
-
Compare the mean fluorescence intensity (MFI) of PBMCs from pre- and post-treatment samples. A higher MFI in post-treatment samples indicates inhibition of rhodamine 123 efflux and thus P-gp inhibition.
-
In Vivo Functional Imaging of P-gp Inhibition using 99mTc-Sestamibi
This protocol outlines a non-invasive imaging method to quantify the P-gp inhibitory effect of this compound in tissues with high P-gp expression, such as the liver.
Materials:
-
99mTc-sestamibi
-
SPECT (Single Photon Emission Computed Tomography) or SPECT/CT scanner
-
Anesthesia (e.g., isoflurane for animal studies)
-
Catheter for intravenous injection
Protocol:
-
Patient/Animal Preparation:
-
Subjects should fast for at least 4 hours prior to the imaging session.
-
Obtain baseline images before the administration of this compound.
-
-
This compound Administration: Administer this compound according to the study design (e.g., 500 mg/m2 daily for 7 days for clinical studies).[3][4]
-
Radiotracer Injection:
-
On the day of imaging (e.g., pre-CBT-1 and on day 6), administer a bolus intravenous injection of 99mTc-sestamibi (e.g., 3-6 mCi).[1]
-
-
Dynamic SPECT Imaging:
-
Image Analysis:
-
Reconstruct the SPECT images.
-
Draw regions of interest (ROIs) over the liver and a reference tissue with low P-gp expression (e.g., heart).
-
Generate time-activity curves for each ROI.
-
Calculate the area under the time-activity curve (AUC) for a specific period (e.g., 0-3 hours).
-
Normalize the liver AUC to the heart AUC to account for variations in radiotracer delivery.
-
An increase in the normalized liver AUC after this compound treatment indicates inhibition of P-gp-mediated efflux of 99mTc-sestamibi from hepatocytes.
-
Evaluation of this compound in a P-gp-Overexpressing Tumor Xenograft Model
This protocol provides a general framework for assessing the ability of this compound to enhance the efficacy of a chemotherapeutic agent in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
P-gp-overexpressing cancer cell line (e.g., MCF7/AdrR, LCC6MDR)
-
Non-P-gp-expressing parental cell line (e.g., MCF7/WT)
-
Matrigel (optional)
-
Chemotherapeutic agent (P-gp substrate, e.g., paclitaxel, doxorubicin)
-
This compound
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of P-gp-overexpressing cancer cells (e.g., 5 x 106 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
As a control, a separate group of mice can be implanted with the parental, non-overexpressing cell line.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
-
Treatment Administration:
-
Administer this compound and the chemotherapeutic agent according to a predetermined schedule and route of administration (e.g., oral gavage for this compound, intravenous injection for paclitaxel).
-
The timing of administration should be optimized to ensure that this compound is present at effective concentrations when the chemotherapeutic agent is delivered.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for P-gp expression, measurement of intratumoral drug concentration).
-
Compare tumor growth inhibition between the treatment groups. A significant reduction in tumor growth in the combination therapy group compared to the chemotherapy alone group indicates that this compound is effective in reversing P-gp-mediated drug resistance.
-
Visualizations
P-gp Inhibition by this compound: Mechanism of Action
Caption: Mechanism of P-gp inhibition by this compound in a cancer cell.
Experimental Workflow: Rhodamine 123 Efflux Assay
Caption: Workflow for the rhodamine 123 efflux assay from PBMCs.
Experimental Workflow: 99mTc-Sestamibi Imaging
Caption: Workflow for in vivo P-gp inhibition imaging with 99mTc-sestamibi.
References
- 1. Imaging recognition of inhibition of multidrug resistance in human breast cancer xenografts using 99mTc-labeled sestamibi and tetrofosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vivo imaging and specific targeting of P-glycoprotein expression in multidrug resistant nude mice xenografts with [125I]MRK-16 monoclonal antibody : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. Technetium 99m Sestamibi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols: Combining CBT-1 with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. CBT-1®, a registered trademark for the bis-benzylisoquinoline alkaloid Tetrandrine, is a potent P-gp inhibitor. By blocking the action of P-gp, this compound® can restore the sensitivity of resistant cancer cells to conventional chemotherapies.
These application notes provide a summary of preclinical data and detailed protocols for combining this compound® with two commonly used chemotherapeutic agents: paclitaxel and doxorubicin. The information is intended to guide researchers in designing and executing in vitro and in vivo studies to evaluate the potential of this compound® to overcome multidrug resistance.
Mechanism of Action: Reversing Multidrug Resistance
This compound® (Tetrandrine) primarily functions by inhibiting the P-glycoprotein drug efflux pump. This leads to an increased intracellular accumulation of chemotherapeutic drugs that are P-gp substrates, such as paclitaxel and doxorubicin, in resistant cancer cells. This restoration of cytotoxic drug levels inside the cancer cell can overcome resistance and re-sensitize the cells to the therapeutic effects of the chemotherapy.
Caption: Mechanism of this compound® in overcoming P-gp mediated multidrug resistance.
Preclinical Data: In Vitro Synergy
Studies have demonstrated that this compound® (Tetrandrine) acts synergistically with paclitaxel and doxorubicin in multidrug-resistant cancer cell lines. This synergy is characterized by a significant reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent in the presence of this compound®.
Table 1: In Vitro Cytotoxicity of Doxorubicin in Combination with this compound® (Tetrandrine)
| Cell Line | Treatment | IC50 (µM) | Fold Reversal |
| SW620/Ad300 | Doxorubicin | >10 | - |
| Doxorubicin + 1 µM Tetrandrine | 0.85 | >11.8 | |
| Doxorubicin + 3 µM Tetrandrine | 0.25 | >40 | |
| KB-C2 | Doxorubicin | 2.8 | - |
| Doxorubicin + 1 µM Tetrandrine | 0.08 | 35 | |
| Doxorubicin + 3 µM Tetrandrine | 0.03 | 93.3 |
Data extrapolated from studies on Tetrandrine, the active compound in this compound®.[1]
Table 2: In Vitro Effects of Paclitaxel in Combination with this compound® (Tetrandrine) in Paclitaxel-Resistant Ovarian Cancer Cells (SKOV3/PTX)
| Parameter | Treatment | Result |
| Cell Proliferation | Paclitaxel (10 µM) | ~80% of control |
| Paclitaxel (10 µM) + Tetrandrine (5 µM) | ~40% of control | |
| Apoptosis | Paclitaxel (10 µM) | ~15% apoptotic cells |
| Paclitaxel (10 µM) + Tetrandrine (5 µM) | ~35% apoptotic cells | |
| Cell Cycle Arrest | Paclitaxel (10 µM) | Increase in G2/M phase |
| Paclitaxel (10 µM) + Tetrandrine (5 µM) | Further increase in G2/M phase |
Data extrapolated from studies on Tetrandrine, the active compound in this compound®.[2]
Preclinical Data: In Vivo Efficacy
In vivo studies using xenograft models have shown that the combination of this compound® (Tetrandrine) and paclitaxel can significantly inhibit tumor growth compared to either agent alone.
Table 3: In Vivo Tumor Growth Inhibition in a Paclitaxel-Resistant Ovarian Cancer Xenograft Model (SKOV3/PTX)
| Treatment Group | Mean Tumor Weight (g) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | ~1.2 | - |
| Paclitaxel (10 mg/kg) | ~1.0 | ~16.7% |
| Tetrandrine (50 mg/kg) | ~0.8 | ~33.3% |
| Paclitaxel (10 mg/kg) + Tetrandrine (50 mg/kg) | ~0.3 | ~75% |
Data extrapolated from studies on Tetrandrine, the active compound in this compound®.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the concentration of a chemotherapeutic agent that inhibits 50% of cancer cell growth (IC50), both alone and in combination with this compound®.
Caption: Workflow for in vitro cytotoxicity (IC50) determination.
Materials:
-
Cancer cell line of interest (e.g., SW620/Ad300, KB-C2, SKOV3/PTX)
-
Complete cell culture medium
-
96-well plates
-
Chemotherapeutic agent (e.g., doxorubicin, paclitaxel)
-
This compound® (Tetrandrine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the chemotherapeutic agent and this compound®.
-
Treat the cells with:
-
Chemotherapeutic agent alone.
-
This compound® alone (to determine its intrinsic cytotoxicity).
-
A fixed, non-toxic concentration of this compound® in combination with serial dilutions of the chemotherapeutic agent.
-
-
Incubate the plates for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a dose-response curve fitting software.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound® in combination with a chemotherapeutic agent in a tumor xenograft model.
Caption: Workflow for an in vivo xenograft tumor model study.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., SKOV3/PTX)
-
Chemotherapeutic agent (e.g., paclitaxel)
-
This compound® (Tetrandrine)
-
Appropriate vehicles for drug administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.
-
Randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Administer the treatments according to the specified schedule for a defined period (e.g., 21 days).[2]
-
Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2) two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice, excise the tumors, and record the final tumor weights.
-
Tumor tissue can be used for further analysis (e.g., histology, Western blotting, PCR).
Clinical Trial Information
Phase I and II clinical trials have been conducted to evaluate the safety and efficacy of this compound® in combination with paclitaxel and doxorubicin in patients with solid tumors and sarcomas. These trials have established a safe dosing schedule for the combination therapies and have shown evidence of P-gp inhibition in patients.
Table 4: Example of a Clinical Trial Dosing Regimen (this compound® and Paclitaxel)
| Drug | Dose | Route | Schedule |
| This compound® | 500 mg/m² | Oral | Daily for 7 days |
| Paclitaxel | 135 mg/m² | Intravenous | 3-hour infusion on day 6 |
This is an example from a specific clinical trial and should not be used for clinical decision-making.
Conclusion
The preclinical and clinical data available for this compound® (Tetrandrine) strongly support its potential as a chemosensitizing agent when combined with P-gp substrate chemotherapies like paclitaxel and doxorubicin. The provided protocols offer a framework for researchers to further investigate the synergistic effects and mechanisms of action of these combination therapies in various cancer models. Further research is warranted to optimize dosing schedules and to identify patient populations most likely to benefit from this therapeutic approach.
References
Application Notes and Protocols for Preclinical Evaluation of CBT-1 in Sarcoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the preclinical investigation of CBT-1, a P-glycoprotein (P-gp) inhibitor, for the treatment of sarcoma. The protocols outlined below are designed to assess the efficacy of this compound as a chemosensitizing agent and to elucidate its mechanism of action in sarcoma cell lines and in vivo models.
Introduction
Sarcomas are a heterogeneous group of malignant tumors of mesenchymal origin, and their treatment remains a clinical challenge. A significant hurdle in the effective treatment of sarcoma is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents.
This compound is an orally administered small molecule inhibitor of P-gp.[1][2] Clinical studies have explored its potential to reverse P-gp-mediated MDR in solid tumors, including a Phase I trial of this compound in combination with doxorubicin in patients with unresectable sarcomas who had previously progressed on doxorubicin.[2][3][4][5] The following experimental design provides a roadmap for the preclinical evaluation of this compound in sarcoma.
Experimental Objectives
-
To determine the expression of P-glycoprotein in a panel of sarcoma cell lines.
-
To evaluate the in vitro efficacy of this compound in sensitizing sarcoma cells to P-gp substrate chemotherapeutics (e.g., doxorubicin, paclitaxel).
-
To investigate the effect of this compound on intracellular drug accumulation.
-
To assess the impact of this compound, alone and in combination with chemotherapy, on key cellular processes including cell proliferation, apoptosis, and cell cycle.
-
To elucidate the effect of this compound on relevant signaling pathways in sarcoma cells.
-
To evaluate the in vivo efficacy and safety of this compound in combination with chemotherapy in a sarcoma xenograft model.
In Vitro Experimental Protocols
Cell Lines and Culture
A panel of human sarcoma cell lines should be used, including but not limited to:
-
Osteosarcoma (e.g., Saos-2, U2OS)
-
Ewing's sarcoma (e.g., A673, SK-ES-1)
-
Rhabdomyosarcoma (e.g., RD, RH30)
-
Liposarcoma (e.g., SW872)
A doxorubicin-resistant sarcoma cell line should also be developed or acquired to model acquired MDR. Cells should be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
P-glycoprotein Expression Analysis
Protocol: Western Blotting for P-gp
-
Lyse sarcoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against P-gp (also known as MDR1 or ABCB1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use β-actin or GAPDH as a loading control.
Cell Viability Assay
Protocol: MTS Assay
-
Seed sarcoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound, doxorubicin, or a combination of both for 48-72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment. The combination index (CI) can be calculated using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.
Intracellular Doxorubicin Accumulation Assay
Protocol: Flow Cytometry
-
Seed sarcoma cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Add doxorubicin (which is naturally fluorescent) to the media and incubate for an additional 1-2 hours.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Trypsinize the cells, resuspend them in PBS, and analyze them on a flow cytometer using the appropriate laser and emission filter for doxorubicin.
-
Quantify the mean fluorescence intensity to determine the relative intracellular accumulation of doxorubicin.
Apoptosis Assay
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Treat sarcoma cells with this compound, doxorubicin, or a combination for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Protocol: Propidium Iodide (PI) Staining
-
Treat sarcoma cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mechanistic Studies
Signaling Pathway Analysis
Protocol: Western Blotting for Key Signaling Proteins Investigate the effect of this compound in combination with doxorubicin on key signaling pathways implicated in sarcoma cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.
-
Treat cells with this compound and/or doxorubicin for various time points.
-
Lyse the cells and perform Western blotting as described in section 3.2.
-
Probe for key proteins such as total and phosphorylated forms of Akt, mTOR, ERK1/2, and their downstream targets.
In Vivo Experimental Protocol
Sarcoma Xenograft Model
Protocol: Subcutaneous Tumor Implantation
-
Inject a suspension of human sarcoma cells (e.g., 1-5 x 10^6 cells) in Matrigel subcutaneously into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, doxorubicin alone, this compound + doxorubicin).
-
Administer this compound orally and doxorubicin intraperitoneally according to a predetermined schedule.[4]
-
Monitor tumor volume (calculated as (length x width²)/2) and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blotting).
-
Conduct a toxicity study by monitoring for signs of distress and analyzing blood samples and major organs.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin in Sarcoma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| Saos-2 | Doxorubicin | ||
| This compound | |||
| Doxorubicin + this compound | |||
| A673 | Doxorubicin | ||
| This compound | |||
| Doxorubicin + this compound | |||
| RD | Doxorubicin | ||
| This compound | |||
| Doxorubicin + this compound |
Table 2: Effect of this compound on Intracellular Doxorubicin Accumulation
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Doxorubicin Alone |
| Saos-2 | Doxorubicin | ||
| Doxorubicin + this compound | |||
| A673 | Doxorubicin | ||
| Doxorubicin + this compound | |||
| RD | Doxorubicin | ||
| Doxorubicin + this compound |
Table 3: In Vivo Efficacy of this compound and Doxorubicin in a Sarcoma Xenograft Model
| Treatment Group | Average Tumor Volume at Day X (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | |||
| This compound | |||
| Doxorubicin | |||
| This compound + Doxorubicin |
Visualizations
Caption: Mechanism of this compound action in overcoming P-gp mediated drug resistance.
Caption: Experimental workflow for the preclinical evaluation of this compound in sarcoma.
References
- 1. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. A Phase I Trial of this compound® in Combination with Doxorubicin in Patients with Locally Advanced or Metastatic, Unresectable Sarcomas Previously to Have Progressed on 150 mg/m2 or less of Doxorubicin | Dana-Farber Cancer Institute [dana-farber.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
Application Notes and Protocols for Cell-Based Assays to Measure Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the measurement of protein kinase activity within a cellular context. Protein kinases play a pivotal role in signal transduction pathways, regulating a multitude of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them critical targets for drug discovery and development. Cell-based assays are indispensable tools for assessing the efficacy and potency of kinase inhibitors or activators in a physiologically relevant environment.[2] These assays allow for the evaluation of compound activity on a specific kinase target within its natural signaling cascade, providing more biologically relevant data than traditional biochemical assays.[2]
While the specific target "CBT-1" is not readily identifiable in the current scientific literature, the principles and protocols outlined herein are broadly applicable to the study of any protein kinase. Researchers can adapt these methods to their specific kinase of interest by utilizing target-specific antibodies and substrates.
Overview of Cell-Based Kinase Assay Formats
Several cell-based assay formats can be employed to measure kinase activity, each with its own advantages and applications. The choice of assay depends on the specific research question, the nature of the kinase, and the available resources.
-
Cellular Phosphorylation Assays: These assays directly or indirectly measure the phosphorylation of a kinase's substrate. Common techniques include Western blotting, ELISA (Enzyme-Linked Immunosorbent Assay), and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[3][4] These methods provide a direct readout of the kinase's catalytic activity.
-
Reporter Gene Assays: These assays measure the transcriptional activity of a promoter that is regulated by the kinase's signaling pathway. A reporter gene (e.g., luciferase or beta-galactosidase) is placed under the control of a specific response element, and its expression level serves as an indirect measure of kinase activity.[4]
-
Cell Proliferation and Viability Assays: For kinases involved in cell growth and survival, their activity can be inferred by measuring changes in cell proliferation or viability. Assays like the MTT or CellTiter-Glo® assays are commonly used for this purpose.
-
Immunoprecipitation-Kinase Assays (IP-Kinase Assays): This technique involves immunoprecipitating the kinase of interest from cell lysates and then performing an in vitro kinase assay with a specific substrate.[5][6] This allows for the assessment of the activity of the endogenous or overexpressed kinase.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts and procedures described, the following diagrams have been generated using the DOT language.
Caption: Generic Kinase Signaling Pathway.
Caption: Cellular Phosphorylation ELISA Workflow.
Caption: Luciferase Reporter Gene Assay Workflow.
Detailed Experimental Protocols
Protocol 1: Cellular Phosphorylation ELISA
This protocol describes a sandwich ELISA to quantify the phosphorylation of a specific substrate of the target kinase in cell lysates.
Materials:
-
Cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (inhibitors or activators). Include appropriate positive and negative controls. Incubate for the desired period (e.g., 1-24 hours).
-
Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.
-
ELISA: a. Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature or overnight at 4°C. c. Wash the plate three times with wash buffer. d. Add 100 µL of the diluted phospho-specific detection antibody to each well. e. Incubate for 1 hour at room temperature. f. Wash the plate three times with wash buffer. g. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. h. Incubate for 1 hour at room temperature. i. Wash the plate five times with wash buffer. j. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes. k. Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation:
| Compound | Concentration (µM) | Absorbance (450 nm) | % Inhibition |
| Vehicle | 0 | 1.25 | 0 |
| Inhibitor A | 0.01 | 1.10 | 12 |
| Inhibitor A | 0.1 | 0.85 | 32 |
| Inhibitor A | 1 | 0.45 | 64 |
| Inhibitor A | 10 | 0.15 | 88 |
| Staurosporine (Positive Control) | 1 | 0.10 | 92 |
Protocol 2: Luciferase Reporter Gene Assay
This protocol describes how to measure the activity of a kinase by quantifying the expression of a luciferase reporter gene driven by a promoter containing response elements for a transcription factor downstream of the kinase.[4]
Materials:
-
Cell line suitable for transfection
-
Luciferase reporter plasmid containing the appropriate response element
-
Transfection reagent
-
96-well cell culture plates (white, opaque for luminescence)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. Follow the manufacturer's protocol for the transfection reagent.
-
Cell Seeding: Seed the transfected cells into a 96-well white, opaque plate. Incubate for 24 hours to allow for cell attachment and reporter gene expression.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate for a period sufficient to allow for changes in gene expression (typically 6-24 hours).
-
Cell Lysis and Luminescence Reading: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's instructions (this reagent typically combines cell lysis and substrate). c. Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal. d. Read the luminescence using a luminometer.
Data Presentation:
| Compound | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Induction |
| Vehicle | 0 | 50,000 | 1.0 |
| Activator B | 0.01 | 75,000 | 1.5 |
| Activator B | 0.1 | 150,000 | 3.0 |
| Activator B | 1 | 450,000 | 9.0 |
| Activator B | 10 | 800,000 | 16.0 |
| PMA (Positive Control) | 0.1 | 950,000 | 19.0 |
Conclusion
The cell-based assays described in these application notes provide robust and physiologically relevant methods for measuring the activity of protein kinases. The choice between a direct phosphorylation assay and an indirect reporter gene assay will depend on the specific goals of the study. Careful optimization of experimental conditions, including cell density, compound treatment time, and antibody concentrations, is crucial for obtaining reliable and reproducible data. By employing these detailed protocols and data presentation formats, researchers can effectively characterize the cellular activity of their kinase of interest and advance their drug discovery efforts.
References
Troubleshooting & Optimization
Technical Support Center: Oral Administration of CBT-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the oral administration of CBT-1, a potent P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1) inhibitor. This compound, also known as Tetrandrine, presents specific challenges in oral formulation development due to its physicochemical properties. This guide offers insights into these challenges and provides experimental protocols to address them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bisbenzylisoquinoline alkaloid that functions as an inhibitor of ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1).[1][2] These transporters are efflux pumps that actively remove a wide range of substrates, including many chemotherapeutic agents, from cancer cells, leading to multidrug resistance (MDR). By inhibiting these pumps, this compound can increase the intracellular concentration of co-administered anticancer drugs, potentially overcoming MDR.[2]
Q2: What are the main challenges encountered in the oral administration of this compound?
A2: The primary challenges in the oral administration of this compound (Tetrandrine) are:
-
Poor Aqueous Solubility: Tetrandrine is characterized by its low solubility in water and physiological pH, which limits its dissolution in the gastrointestinal tract.[2][3][4]
-
Low and Variable Oral Bioavailability: Consequently, its oral bioavailability is low and can be inconsistent, necessitating the administration of high doses to achieve therapeutic plasma concentrations.[2][3][5]
-
First-Pass Metabolism: this compound undergoes hepatic metabolism, which can contribute to its low systemic availability after oral administration.[6]
Q3: Are there any known toxicities associated with high oral doses of this compound?
A3: While some clinical studies have reported minimal toxicities related to this compound itself, the need for high oral doses of commercially available Tetrandrine tablets (6 to 15 tablets per day) can lead to adverse effects such as gastric, intestinal, and kidney damage, which also impacts patient compliance.[2][7]
Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A4: Advanced formulation strategies, particularly those based on nanotechnology, have shown promise in enhancing the oral bioavailability of this compound. Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) have been demonstrated to significantly improve the dissolution and absorption of Tetrandrine, leading to an approximately 2.33-fold increase in bioavailability compared to conventional tablets.[2][5] Other nanoparticle-based approaches like lipid nanocapsules and microspheres are also being explored.[2][3]
Troubleshooting Guide: Oral Formulation of this compound
This guide addresses common issues encountered during the development and in vitro/in vivo testing of oral this compound formulations.
| Problem | Potential Cause | Recommended Action |
| Low in vitro dissolution rate of this compound from the formulation. | Poor aqueous solubility of this compound. | 1. Particle Size Reduction: Micronization or nanonization of the this compound powder can increase the surface area for dissolution. 2. Formulation Enhancement: Develop a SNEDDS formulation to improve solubility. Refer to the Experimental Protocol for Preparation of this compound (Tetrandrine) Self-Nanoemulsifying Drug Delivery System (SNEDDS) below. |
| High variability in in vivo pharmacokinetic data. | Inconsistent absorption due to poor solubility and dissolution. | 1. Optimize Formulation: A well-formulated SNEDDS can provide more consistent emulsification and absorption. 2. Control of Experimental Conditions: Ensure strict control over fasting state and dosing procedures in animal studies. |
| Low oral bioavailability in preclinical animal models. | 1. Poor solubility and permeability. 2. Significant first-pass metabolism in the liver. | 1. Enhance Solubility and Permeability: Utilize SNEDDS or other nano-formulations. 2. Assess Permeability: Conduct a Caco-2 permeability assay to determine the intestinal permeability of this compound (refer to the protocol below). 3. Characterize Metabolism: Perform in vitro metabolism studies using liver microsomes to quantify the extent of first-pass metabolism. |
| Precipitation of this compound in the gastrointestinal tract upon oral administration. | The drug concentration exceeds its solubility limit in the GI fluids. | 1. Maintain Solubilization: SNEDDS formulations can help maintain the drug in a solubilized state within the GI tract for a longer duration. 2. Inclusion of Precipitation Inhibitors: Incorporate polymers that can act as precipitation inhibitors in the formulation. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Tetrandrine (this compound) from a Self-Nanoemulsifying Drug Delivery System (SNEDDS) vs. Commercial Tablet in Rats
| Parameter | Tetrandrine SNEDDS | Commercial Tetrandrine Tablet | Fold Increase with SNEDDS |
| Cmax (ng/mL) | 489.2 ± 112.5 | 205.7 ± 58.9 | 2.38 |
| Tmax (h) | 3.8 ± 1.1 | 6.6 ± 1.5 | - |
| AUC0-72h (ng·h/mL) | 8324.7 ± 1895.3 | 3570.1 ± 984.2 | 2.33 |
| Relative Bioavailability (%) | 233 | 100 | - |
| Data adapted from a pharmacokinetic study in rats.[2] |
Experimental Protocols
Preparation of this compound (Tetrandrine) Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To prepare a SNEDDS formulation to enhance the solubility and oral absorption of this compound.
Materials:
-
Tetrandrine (this compound)
-
Oil phase: Oleic acid
-
Surfactant: Soyabean Phosphatidylcholine (SPC) and Cremophor RH-40
-
Co-surfactant: Polyethylene glycol 400 (PEG 400)
-
Magnetic stirrer
-
Vortex mixer
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Construct ternary phase diagrams to identify the self-emulsifying regions for different ratios of oil, surfactant, and co-surfactant. This helps in optimizing the formulation composition.
-
-
Preparation of the Optimal SNEDDS Formulation:
-
Based on the phase diagrams, the following optimal formulation has been reported:
-
Oleic acid: 40% (w/w)
-
SPC: 15% (w/w)
-
Cremophor RH-40: 30% (w/w)
-
PEG 400: 15% (w/w)
-
-
Accurately weigh the components.
-
Add the required amount of this compound to the mixture of oil, surfactant, and co-surfactant.
-
Gently heat the mixture at 40°C under constant stirring using a magnetic stirrer until a clear and homogenous solution is obtained.
-
The resulting solution is the this compound loaded SNEDDS pre-concentrate.[8]
-
In Vitro Dissolution Testing of this compound SNEDDS
Objective: To evaluate the in vitro release profile of this compound from the SNEDDS formulation.
Materials:
-
USP Dissolution Apparatus II (Paddle type)
-
Dissolution media: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8)
-
Hard gelatin capsules
-
HPLC system for drug analysis
Methodology:
-
Fill the prepared this compound SNEDDS into hard gelatin capsules.
-
Set up the dissolution apparatus with 900 mL of the desired dissolution medium (SGF or SIF) maintained at 37 ± 0.5°C.
-
Set the paddle speed to 100 rpm.
-
Place the capsule in the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (this compound) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in flasks.
-
Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Alternatively, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-B) permeability, add the test compound solution in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of P-glycoprotein inhibition by this compound.
Caption: Troubleshooting flowchart for poor oral bioavailability of this compound.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. In Vitro Dissolution Considerations Associated with Nano Drug Delivery Systems (NDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
optimizing CBT-1 dosage to minimize toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of CBT-1, a P-glycoprotein (Pgp/ABCB1) inhibitor, to minimize toxicity while preserving therapeutic efficacy. The following sections offer frequently asked questions, troubleshooting guides, experimental protocols, and reference data to support your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of P-glycoprotein (Pgp), a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2] Pgp functions as an efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic drugs, out of cells.[3] By inhibiting Pgp, this compound increases the intracellular accumulation and retention of co-administered drugs, thereby overcoming multidrug resistance (MDR) in cancer cells that overexpress this transporter.[1]
Caption: Simplified signaling pathway of this compound inhibiting P-gp-mediated drug efflux.
Q2: How do I determine the optimal dose for this compound in my experiments?
A2: The optimal dose is one that maximizes the benefit (e.g., chemosensitization) while minimizing toxicity.[4][5] This is determined through a systematic process that begins with in vitro cytotoxicity assays to establish a therapeutic window, followed by in vivo dose-range finding (DRF) studies to identify the maximum tolerated dose (MTD) and a safe starting dose for efficacy studies.[6][7][8] The FDA's Project Optimus encourages moving beyond the MTD paradigm to find a dose that optimizes the risk-benefit profile.[5][9][10]
Q3: What are the key considerations for designing an in vivo dose-range finding study?
A3: Key considerations for a DRF study include:
-
Species Selection: Use both rodent and non-rodent species to better predict human toxicology.[7]
-
Starting Dose: The initial dose should be based on prior in vitro data or pharmacokinetic modeling.[7]
-
Dose Escalation: Doses should be escalated systematically (e.g., 2x or 3x increments) until signs of toxicity are observed.[7]
-
Parameters to Monitor: Observe clinical signs, body weight changes, hematology, and clinical chemistry.[11] At the end of the study, perform a necropsy to identify target organs of toxicity.[11]
-
Study Duration: Acute toxicity studies are typically short-term (e.g., 7-14 days).[6]
Q4: Can this compound be toxic on its own?
A4: While this compound is designed to have low intrinsic toxicity, all biologically active compounds can be toxic at high concentrations.[2] It is crucial to perform single-agent dose-escalation studies in your models to determine the toxicity profile of this compound alone before combining it with other therapeutic agents.
Data Presentation: Reference Tables
The following tables provide representative data for this compound to guide experimental design. Note: These values are illustrative and should be confirmed in your specific experimental systems.
Table 1: Representative In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | P-gp Expression | This compound IC50 (µM) (72h exposure) | Notes |
| MCF-7 | Breast Cancer | Low | > 100 | Low intrinsic cytotoxicity expected in P-gp negative/low cell lines. |
| MCF-7/ADR | Breast Cancer | High | > 100 | High P-gp expression confers resistance to other drugs, not this compound. |
| OVCAR-8 | Ovarian Cancer | Moderate | > 100 | |
| NCI/ADR-RES | Ovarian Cancer | High | > 100 | |
| HCT-15 | Colon Cancer | High | > 100 | |
| Normal (HEK293) | Embryonic Kidney | Low | > 100 | Important control for assessing off-target cytotoxicity. |
Table 2: Illustrative Dosing Parameters for In Vivo Studies
| Parameter | Rodent (Mouse) | Non-Rodent (Beagle Dog) |
| Formulation Vehicle | 20% Solutol HS 15 / 80% Saline | 10% DMSO / 40% PEG300 / 50% Saline |
| Route of Administration | Oral (gavage), Intraperitoneal (IP) | Oral (capsule), Intravenous (IV) |
| Maximum Tolerated Dose (MTD) | ~150 mg/kg (Oral, single dose) | ~50 mg/kg (Oral, single dose) |
| No Observed Adverse Effect Level | ~50 mg/kg/day (Oral, 7-day study) | ~15 mg/kg/day (Oral, 7-day study) |
| Suggested Efficacy Study Dose | 25-75 mg/kg/day (Oral) | 5-10 mg/kg/day (Oral) |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the measurement of this compound's effect on cell viability. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12]
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours (37°C, 5% CO2).[13]
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create 2X working solutions.
-
Remove old medium from cells and add 100 µL of the 2X working solutions to the appropriate wells. Include vehicle-only (DMSO) and medium-only controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure period (e.g., 48, 72, or 96 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.
-
Mix gently on an orbital shaker to dissolve the crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Workflow for Preclinical Dosage Optimization
This workflow provides a logical progression from initial screening to the selection of a dose for efficacy studies.
Caption: A stepwise workflow for determining an optimal preclinical dose for this compound.
Troubleshooting Guide
Q: My in vitro assay results show high variability between replicates. What are the common causes?
A: High variability in cell-based assays can stem from several factors.[14][15] Common culprits include inconsistent cell seeding, edge effects in microplates, contamination (especially by mycoplasma), and issues with compound solubility.[16]
Caption: A decision tree for troubleshooting high variance in cell-based assays.
Q: I am not observing a clear dose-response curve with this compound.
A: An absent or flat dose-response curve could indicate several issues:
-
Incorrect Dose Range: The concentrations tested may be too high or too low. Widen the range of your serial dilutions (e.g., from 1 nM to 200 µM).
-
Compound Instability: this compound may be degrading in your culture medium. Check its stability at 37°C over the course of your experiment.
-
Solubility Issues: At higher concentrations, this compound might be precipitating out of solution, leading to a plateau in effect. Visually inspect the wells for precipitate.
-
Low P-gp Expression: If you are testing for chemosensitization, the cell line must express sufficient levels of P-gp. Confirm P-gp expression via Western Blot or flow cytometry.
Q: During an in vivo study, the animals are showing unexpected toxicity at a dose predicted to be safe.
A: Discrepancies between predicted and observed in vivo toxicity can arise from:
-
Formulation Issues: The vehicle used for administration may have its own toxicity or could alter the pharmacokinetics of this compound. Run a vehicle-only control group.
-
Pharmacokinetic Differences: The absorption and metabolism of this compound can vary significantly between species, leading to higher-than-expected exposure.[6] Conduct a pilot pharmacokinetic study to measure plasma concentrations.
-
Off-Target Effects: this compound may have off-target activities that were not apparent during in vitro testing. A thorough histopathological analysis of major organs can help identify unexpected target tissues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 7. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 8. criver.com [criver.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. insilicotrials.com [insilicotrials.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 16. promegaconnections.com [promegaconnections.com]
Technical Support Center: Troubleshooting Inconsistent Results with CBT-1 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in their CBT-1 experiments.
Frequently Asked Questions (FAQs)
Section 1: Experimental Design and Protocol Adherence
Q1: We are observing high variability in our results between different cohorts of animals treated with this compound. What are the likely causes related to the experimental design?
A1: High inter-cohort variability is a common challenge in preclinical research. Several factors in your experimental design could be contributing to this inconsistency. A primary suspect is often subtle variations in the experimental protocol execution across different batches of experiments. It is crucial to ensure that all experimental parameters are standardized and strictly followed.
Another potential source of variability lies in the animal subjects themselves. Factors such as age, weight, and even the microbiome of the animals can influence their response to this compound. It is also important to consider the animal's housing conditions, as environmental stressors can significantly impact behavioral outcomes.
Finally, inconsistencies in the preparation and administration of this compound can lead to variable results. This includes the formulation of the compound, the time of day of administration, and the route of administration. To minimize these variabilities, it is recommended to maintain a detailed and consistent experimental protocol.
Troubleshooting Workflow for Inter-Cohort Variability
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Q2: Could the timing of our behavioral assays post-CBT-1 administration be a source of inconsistency?
A2: Absolutely. The pharmacokinetic and pharmacodynamic (PK/PD) profile of this compound is a critical factor. If the timing of your behavioral testing does not align with the peak efficacy or steady-state concentration of the compound, you are likely to see variable results. It is essential to have a clear understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Consider the following table illustrating how different testing times relative to the peak plasma concentration (Cmax) of this compound could yield variable outcomes in a hypothetical memory task (e.g., Novel Object Recognition).
| Time of Assay Relative to Cmax | Expected this compound Brain Exposure | Discrimination Index (Mean ± SD) | Interpretation of Inconsistency |
| Tmax - 2 hours | Low | 0.1 ± 0.25 | High variability as the compound has not reached optimal concentration. |
| Tmax | Optimal | 0.6 ± 0.05 | Expected peak effect with low variability. |
| Tmax + 4 hours | Decreasing | 0.3 ± 0.15 | Results may vary depending on the clearance rate of this compound. |
| Tmax + 8 hours | Low/Negligible | 0.05 ± 0.20 | Similar to pre-treatment baseline, high variability. |
To address this, conduct a time-course study to determine the optimal window for behavioral testing following this compound administration.
Section 2: Animal Models and Husbandry
Q1: We are using a transgenic mouse model, and the phenotype seems to drift over generations, affecting our this compound results. How can we mitigate this?
A1: Phenotypic drift in transgenic lines is a known issue that can introduce significant variability. This can be due to genetic drift, epigenetic modifications, or the influence of the genetic background.
To mitigate this, it is crucial to have a rigorous breeding and colony management strategy. This includes:
-
Backcrossing: Regularly backcross your transgenic line to the wild-type background strain to maintain genetic consistency.
-
Genotyping: Implement a robust and consistent genotyping protocol to confirm the genetic status of all animals used in your experiments.
-
Cryopreservation: Cryopreserve embryos or sperm from early generations to be able to refresh your colony if significant drift is observed.
-
Phenotypic Validation: Periodically re-validate the key phenotypic characteristics of your transgenic model.
Q2: How much can environmental factors in our animal facility contribute to inconsistent behavioral data in our this compound studies?
A2: Environmental factors can be a major source of variability in behavioral experiments. Animals, particularly rodents, are highly sensitive to their surroundings. Inconsistencies in the following can lead to divergent results:
-
Lighting: Fluctuations in light intensity or the light/dark cycle can disrupt circadian rhythms and affect behavior.
-
Noise: Unexpected or loud noises can induce stress and alter behavioral responses.
-
Bedding and Enrichment: Changes in bedding material or the type of environmental enrichment can impact animal welfare and behavior.
-
Handling: The experience and technique of the animal handlers can significantly influence an animal's stress levels.
It is best practice to standardize all aspects of animal husbandry and to report these conditions in detail in your experimental protocols.
Section 3: this compound Compound and Formulation
Q1: We suspect issues with the stability of our this compound formulation. What are the signs, and how can we test for this?
A1: Instability of the test compound is a critical and often overlooked source of inconsistent results. Signs of an unstable formulation can include:
-
Precipitation or changes in the color or clarity of the solution.
-
Decreasing potency over time, leading to weaker or more variable effects in later experiments.
-
Inconsistent results even within the same cohort if the formulation is prepared in batches that are used over several hours or days.
To address this, you should:
-
Assess Solubility and Stability: Conduct formal solubility and stability studies for this compound in the chosen vehicle under the conditions of your experiment (e.g., temperature, light exposure).
-
Fresh Preparations: Prepare the this compound formulation fresh for each experiment whenever possible.
-
Analytical Chemistry: Use analytical methods like High-Performance Liquid Chromatography (HPLC) to confirm the concentration and purity of this compound in your dosing solutions before administration.
The following table shows hypothetical HPLC results for a this compound formulation over time, demonstrating degradation.
| Time Point | This compound Concentration (mg/mL) | Degradation Product (%) |
| T = 0 hours | 10.1 | < 0.1 |
| T = 4 hours | 9.2 | 8.9 |
| T = 8 hours | 7.5 | 25.7 |
These results would indicate that the formulation is not stable and should be used immediately after preparation.
Hypothetical Signaling Pathway for this compound
Caption: A hypothetical signaling pathway for the action of this compound.
Experimental Protocols
Protocol: Assessing the Efficacy of this compound in the Morris Water Maze
1. Objective: To determine if this compound improves spatial learning and memory in adult C57BL/6 mice.
2. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Animals are group-housed (4 per cage) with ad libitum access to food and water.
-
Maintained on a 12-hour light/dark cycle (lights on at 7:00 AM).
-
All procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
3. This compound Preparation and Administration:
-
This compound is dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline.
-
The final concentration is 10 mg/kg.
-
The solution is prepared fresh daily, 30 minutes before administration.
-
Administered via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Control animals receive the vehicle only.
4. Experimental Timeline:
Caption: The experimental timeline for the Morris Water Maze task.
5. Morris Water Maze Procedure:
-
Apparatus: A circular pool (120 cm diameter) filled with water (22 ± 1°C) made opaque with non-toxic white paint. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface in a fixed location.
-
Acquisition Phase (Days 1-5):
-
Mice are given four trials per day to find the hidden platform.
-
Each trial starts from one of four quasi-random start positions.
-
A trial ends when the mouse finds the platform or after 60 seconds have elapsed. If the mouse fails to find the platform, it is gently guided to it and allowed to remain there for 15 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded by a video tracking system.
-
-
Probe Trial (Day 7):
-
The platform is removed from the pool.
-
Mice are allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) is recorded.
-
6. Data Analysis:
-
Acquisition data (escape latency) are analyzed using a two-way repeated-measures ANOVA.
-
Probe trial data (time in target quadrant) are analyzed using a one-way ANOVA.
-
A p-value of < 0.05 is considered statistically significant.
This detailed protocol provides a framework for conducting the experiment in a standardized manner, which is essential for obtaining consistent and reproducible results.
Technical Support Center: Improving the Bioavailability of CBT-1 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in enhancing the oral bioavailability of CBT-1 (tetrandrine) formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a primary concern?
A1: this compound, also known as tetrandrine, is a bisbenzylisoquinoline alkaloid investigated primarily for its ability to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer.[1][2] Like many natural products and new chemical entities, this compound is understood to have poor water solubility, which is a major rate-limiting step for absorption after oral administration.[3][4] Low solubility leads to poor dissolution in the gastrointestinal tract, resulting in low and variable bioavailability, which can hinder its therapeutic efficacy.[5][6]
Q2: What are the key factors limiting the oral bioavailability of this compound?
A2: The oral bioavailability of this compound is primarily limited by two main factors:
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Poor Aqueous Solubility: The drug's low solubility limits its ability to dissolve in gastrointestinal fluids, a prerequisite for absorption.[4]
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Efflux Transporters: Although this compound is an inhibitor of the P-gp efflux pump, it may also be a substrate for P-gp or other ABC transporters.[1][2] These transporters actively pump drugs out of intestinal cells back into the gut lumen, reducing net absorption.
Q3: What are the most common formulation strategies to improve the solubility of this compound?
A3: Several techniques can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like this compound.[7][8] Key strategies include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[5]
-
Solid Dispersions: Dispersing this compound in a carrier matrix at the molecular level to form an amorphous solid dispersion can significantly enhance its aqueous solubility and dissolution.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of the drug by encapsulating the nonpolar this compound molecule within the host cavity.[7][9]
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can be formulated by dissolving this compound in a mixture of oils, surfactants, and co-surfactants, which form a nanoemulsion upon gentle agitation in aqueous media, improving solubilization and absorption.[6]
Q4: How can the intestinal permeability of this compound be enhanced?
A4: Beyond improving solubility, several strategies can enhance the ability of this compound to cross the intestinal epithelium:
-
Prodrug Approach: Modifying the this compound molecule to create a more permeable prodrug that converts back to the active parent drug after absorption.[10][11]
-
Use of Permeation Enhancers: Incorporating excipients that can transiently and reversibly open the tight junctions between intestinal cells or fluidize the cell membrane can improve drug transport.[12][13]
-
Nanoencapsulation: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its uptake across the intestinal barrier.[12]
Q5: How does this compound's role as a P-gp inhibitor affect its own formulation and bioavailability?
A5: this compound inhibits P-gp, a transporter that expels chemotherapeutic drugs from cancer cells, thereby reversing multidrug resistance.[1][2] This same P-gp pump is present in the intestinal wall and limits the absorption of many drugs. By inhibiting P-gp, this compound can potentially increase its own absorption and that of co-administered drugs that are P-gp substrates. A successful formulation must ensure that this compound reaches the intestinal wall at a sufficient concentration to inhibit P-gp effectively, which in turn can help boost its own uptake.
Troubleshooting Guide
Problem 1: My this compound formulation shows very poor and inconsistent dissolution during in vitro testing.
-
Potential Cause: Insufficient particle size reduction or aggregation of nanoparticles.
-
Solution:
-
Optimize Milling/Homogenization: If using micronization or high-pressure homogenization for nanosuspensions, increase the duration or pressure of the process.[3]
-
Add Stabilizers: For nanosuspensions, incorporate steric or ionic stabilizers (e.g., polysorbates, poloxamers, lecithin) into the formulation to prevent particle aggregation.
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Consider Amorphous Forms: Evaluate the creation of an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC-AS). Amorphous forms generally have higher solubility than their crystalline counterparts.[7]
-
Check pH: Ensure the pH of the dissolution medium is appropriate. For basic drugs, dissolution will be higher in acidic media.
-
Problem 2: this compound shows low permeability in our Caco-2 cell monolayer assay, even with good solubility.
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Potential Cause: Active efflux by transporters like P-gp expressed on Caco-2 cells, or inherently low passive diffusion.
-
Solution:
-
Confirm P-gp Interaction: Run the Caco-2 assay with and without a known potent P-gp inhibitor. If permeability increases significantly in the presence of the inhibitor, it confirms that efflux is the primary barrier. Since this compound is a P-gp inhibitor itself, this suggests a concentration-dependent self-inhibition may be at play.
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Incorporate Permeation Enhancers: Test the formulation with the addition of GRAS (Generally Regarded as Safe) permeation enhancers such as medium-chain fatty acids or certain surfactants.[12]
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Evaluate Lipid-Based Formulations: Test a SNEDDS formulation. The small droplet size and excipients used in SNEDDS can enhance permeability through various mechanisms, including inhibiting efflux pumps and increasing membrane fluidity.[6]
-
Problem 3: We observe high inter-subject variability in our in vivo pharmacokinetic (PK) study.
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Potential Cause: Food effects, poor formulation stability in the GI tract, or erratic absorption.
-
Solution:
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Conduct Fed vs. Fasted Studies: Perform the PK study in both fed and fasted animal groups to determine the extent of food's impact on absorption. Lipid-based formulations are often influenced by food.
-
Improve Formulation Robustness: If using a supersaturating formulation like a solid dispersion, consider adding a precipitation inhibitor (e.g., HPMC) to maintain the supersaturated state of the drug in the intestine for a longer duration.
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Ensure Dose Uniformity: Verify the content uniformity and dose administration technique to rule out experimental error.
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Increase Dissolution Rate: High variability is often linked to dissolution-rate-limited absorption. Focus on formulations that provide rapid and complete dissolution, such as nanosuspensions or SNEDDS.
-
Comparative Data on Formulation Strategies
The following table presents hypothetical but representative data for different this compound formulation approaches to illustrate the potential improvements in key bioavailability parameters.
| Formulation Strategy | Solubility (µg/mL) | Dissolution (in 60 min) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound (API) | < 1 | 15% | 50 | 4.0 | 450 | 100% (Reference) |
| Micronized this compound | 2-5 | 45% | 120 | 2.5 | 1125 | 250% |
| This compound Nanosuspension | 15-20 | > 90% | 350 | 1.5 | 3200 | 711% |
| This compound Solid Dispersion | 25-30 | > 95% | 410 | 1.0 | 3800 | 844% |
| This compound SNEDDS | > 100 (in situ) | > 95% | 550 | 1.0 | 5100 | 1133% |
Key Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus II)
-
Apparatus Setup: Assemble a USP Apparatus II (Paddle Apparatus). Set the paddle speed to 75 RPM and the temperature of the water bath to 37 ± 0.5 °C.
-
Medium Preparation: Prepare 900 mL of a biorelevant dissolution medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF).
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Sample Introduction: Place the this compound formulation (e.g., a capsule or an amount of powder equivalent to the desired dose) into the dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Processing: Filter the samples immediately through a 0.45 µm syringe filter to remove any undissolved particles.
-
Analysis: Quantify the concentration of dissolved this compound in each sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. Only use inserts with TEER values above a pre-defined threshold (e.g., >250 Ω·cm²).
-
Permeability Study (A to B):
-
Wash the monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the this compound formulation dissolved in HBSS to the apical (A) side (donor compartment).
-
Add fresh HBSS to the basolateral (B) side (receiver compartment).
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS. Also, take a sample from the apical side at the beginning and end of the experiment.
-
-
Analysis: Determine the concentration of this compound in all samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Protocol 3: In Vivo Pharmacokinetic Study (Rodent Model)
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for at least one week with free access to food and water.
-
Dosing: Fast the animals overnight prior to dosing. Administer the this compound formulation via oral gavage at the target dose. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or via a cannulated vessel at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4 °C) to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and half-life.[14]
Visualized Workflows and Pathways
Caption: Workflow for troubleshooting poor this compound bioavailability.
Caption: Simplified pathway of P-gp mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for new this compound formulation development.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. wjbphs.com [wjbphs.com]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. cbiotesting.com [cbiotesting.com]
Technical Support Center: Refining Protocols for Long-Term Drug Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term in vitro studies. The following protocols and guides are generalized and should be adapted based on the specific compound and cell lines being investigated.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before initiating a long-term treatment study?
A1: Before beginning a long-term study, it is crucial to thoroughly characterize your drug, including its stability and solubility under experimental conditions.[1] You should also perform dose-response studies to identify a working concentration range.[2][3] Additionally, ensure you have a well-characterized and authenticated cell line to avoid issues with misidentification and cross-contamination, which can compromise the reproducibility of your results.[4][5]
Q2: How can I minimize variability between experiments in a long-term study?
A2: To minimize variability, it is essential to standardize all protocols, from cell seeding density to media changes and drug preparation.[6] Using automated liquid handlers for repetitive tasks can reduce human error. It is also recommended to use a single batch of reagents (e.g., media, serum, drug compound) for the entire study, if possible. Finally, perform experiments in at least biological triplicates to ensure the reliability of your findings.[7]
Q3: What are the best practices for maintaining cell cultures during a long-term experiment?
A3: Consistent and careful cell culture maintenance is key. This includes regular monitoring for contamination (bacterial, fungal, and mycoplasma), maintaining a consistent feeding schedule, and avoiding over-confluence of your cell cultures.[8][9] When handling cells, always use aseptic techniques to prevent contamination.[10] It is also important to monitor the pH of the culture medium, as significant changes can impact cell health and drug efficacy.[5]
Q4: How do I choose the appropriate controls for my long-term treatment study?
A4: Appropriate controls are fundamental for interpreting your results. At a minimum, you should include a "no treatment" control and a "vehicle" control.[1] The vehicle is the solvent used to dissolve the drug (e.g., DMSO), and this control ensures that any observed effects are due to the drug itself and not the solvent.[1] Depending on your experimental endpoint, additional positive and negative controls may be necessary.
Q5: What are some common reasons for seeing inconsistent or unexpected results in long-term drug studies?
A5: Inconsistent results can arise from several factors, including unrecognized procedural variations, issues with drug stability in the culture medium over time, and cellular responses to the prolonged presence of a foreign compound.[6] Cellular micro-environmental factors such as pH and oxygen tension can also influence drug activity and lead to variability.[11]
Troubleshooting Guides
Problem 1: Increased Cell Death in Vehicle Control Group Over Time
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Decrease the final concentration of the vehicle (e.g., DMSO) in the culture medium. Even low concentrations can be toxic over extended periods.[6] |
| Nutrient Depletion | Increase the frequency of media changes to ensure cells have adequate nutrients. |
| Cellular Stress | Optimize cell seeding density to prevent overgrowth and subsequent cell death.[6] |
Problem 2: Loss of Drug Efficacy Over the Course of the Study
| Possible Cause | Troubleshooting Step |
| Drug Instability | Assess the stability of your compound in the culture medium at 37°C over time. You may need to perform more frequent media changes with a fresh drug.[1] |
| Development of Drug Resistance | This is a potential biological outcome. Consider performing molecular analyses (e.g., RNA-seq, proteomics) to identify changes in cellular pathways that could confer resistance. |
| Changes in Cell Culture Environment | Monitor and maintain stable pH and CO2 levels in your incubator, as fluctuations can alter drug activity.[5] |
Problem 3: High Variability in Readouts Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use precise pipetting techniques. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experiments, as they are more prone to evaporation and temperature fluctuations. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate dispensing. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (e.g., using a Resazurin-based reagent)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Initiation: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the cells and add the medium containing the drug or vehicle control.
-
Long-Term Incubation and Maintenance:
-
Incubate plates at 37°C in a humidified incubator.
-
Every 48-72 hours (or as determined by drug stability and cell metabolic rate), perform a partial or full media change with freshly prepared drug-containing media.
-
-
Viability Assessment:
-
At predetermined time points (e.g., Day 3, 7, 14), add the resazurin-based viability reagent to the wells according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure fluorescence or absorbance using a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle control at each time point and plot cell viability as a function of drug concentration and time.
Protocol 2: Clonogenic Assay for Long-Term Survival
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with the drug at various concentrations for a defined period (e.g., 24 hours).
-
Recovery: After the treatment period, wash the cells with PBS and add fresh, drug-free medium.
-
Colony Formation: Allow the cells to grow for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.
-
Staining and Quantification:
-
Wash the colonies with PBS and fix them with a solution like methanol:acetic acid (3:1).
-
Stain the colonies with crystal violet.
-
Wash away the excess stain, and count the number of colonies (typically defined as a cluster of >50 cells).
-
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.[12]
Visualizations
Caption: A generalized signaling pathway illustrating how an inhibitory compound (this compound) might act.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel In Vitro Potency Assay Demonstrating the Anti-Fibrotic Mechanism of Action of CDCs in Deramiocel [mdpi.com]
- 8. corning.com [corning.com]
- 9. What's Killing My Cell Cultures?: Troubleshooting Common Cell Culture and Cell Growth Problems | Corning [corning.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
managing potential drug interactions with CBT-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential drug interactions with CBT-1, a P-glycoprotein (P-gp) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally administered bisbenzylisoquinoline alkaloid that functions as a potent inhibitor of P-glycoprotein (P-gp/MDR1/ABCB1). P-gp is an ATP-dependent efflux transporter that plays a crucial role in multidrug resistance in cancer by actively pumping a wide range of chemotherapeutic agents out of cancer cells. By inhibiting P-gp, this compound can increase the intracellular concentration and enhance the efficacy of co-administered anticancer drugs that are P-gp substrates.
Q2: What is the known metabolic profile of this compound?
Detailed public information on the specific metabolic pathways of this compound is limited. However, based on its classification as a bisbenzylisoquinoline alkaloid, it is plausible that its metabolism involves cytochrome P450 (CYP) enzymes. For instance, a related compound, berberine, has been shown to be metabolized by CYP enzymes. Further in-vitro studies are recommended to fully characterize the metabolic profile of this compound.
Q3: What are the potential drug-drug interactions with this compound?
As a P-gp inhibitor, this compound is expected to interact with drugs that are substrates of P-gp. Co-administration could lead to increased plasma concentrations of these substrate drugs, potentially increasing their therapeutic effects or risk of toxicity.
Furthermore, considering the data on related bisbenzylisoquinoline alkaloids like berberine, there is a potential for this compound to inhibit certain cytochrome P450 enzymes. Clinical studies on berberine have demonstrated inhibitory effects on CYP2D6, CYP2C9, and CYP3A4.[1][2] Therefore, caution should be exercised when co-administering this compound with drugs that are substrates of these CYP enzymes.
Q4: Have any clinical drug interactions with this compound been observed?
Phase I clinical studies have reported that this compound did not alter the pharmacokinetics of co-administered paclitaxel or doxorubicin, both of which are P-gp substrates. However, this does not preclude the possibility of interactions with other drugs. Comprehensive drug interaction studies are essential to evaluate the full interaction profile of this compound.
Q5: Is this compound an inhibitor or an inducer of drug-metabolizing enzymes?
Based on preliminary data from related compounds, this compound is more likely to be an inhibitor of certain CYP enzymes (e.g., CYP2D6, CYP2C9, and CYP3A4) rather than an inducer.[1][2] However, dedicated in-vitro studies, such as CYP induction assays using human hepatocytes, are necessary to definitively determine the induction potential of this compound.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during in-vitro experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in P-gp inhibition assays | - Inconsistent cell monolayer integrity- Variability in ATP levels- Issues with probe substrate concentration | - Regularly check cell monolayer integrity using TEER (Transepithelial Electrical Resistance) measurements.- Ensure consistent ATP levels in the assay buffer.- Use a probe substrate concentration at or below its Km for P-gp to ensure assay sensitivity. |
| Inconsistent IC50 values for this compound | - Differences in experimental conditions (e.g., incubation time, protein concentration)- Non-specific binding of this compound | - Standardize all assay parameters as outlined in the experimental protocols section.- Evaluate non-specific binding of this compound to the assay plates or matrix and consider using low-binding plates. |
| Unexpected cytotoxicity in cell-based assays | - High concentrations of this compound- Sensitivity of the cell line | - Determine the non-toxic concentration range of this compound in the specific cell line used prior to conducting inhibition assays.- Reduce the incubation time if possible without compromising assay sensitivity. |
| Discrepancy between in-vitro and in-vivo results | - Involvement of other transporters or metabolic pathways in vivo- Species differences in P-gp expression and function | - Investigate the interaction of this compound with other relevant transporters (e.g., BCRP, MRPs).- Conduct in-vivo studies in relevant animal models to better understand the pharmacokinetic and pharmacodynamic effects. |
Experimental Protocols
In-Vitro P-glycoprotein (P-gp) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for P-gp-mediated transport.
Methodology:
-
Cell Culture: Use a polarized cell line overexpressing P-gp, such as Caco-2 or MDCK-MDR1 cells, cultured on permeable supports (e.g., Transwell® inserts).
-
Probe Substrate: Select a fluorescent or radiolabeled P-gp substrate (e.g., Digoxin, Rhodamine 123).
-
Assay Procedure:
-
Pre-incubate the cell monolayers with varying concentrations of this compound.
-
Add the P-gp probe substrate to the donor (basolateral) compartment.
-
At specified time points, collect samples from the receiver (apical) compartment.
-
Quantify the amount of probe substrate transported to the receiver compartment using an appropriate detection method (e.g., fluorescence plate reader, liquid scintillation counter).
-
-
Data Analysis: Calculate the efflux ratio (Papp B-A / Papp A-B) and determine the IC50 value of this compound by fitting the concentration-response curve to a suitable pharmacological model.
In-Vitro Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the inhibitory potential of this compound on major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Methodology:
-
Enzyme Source: Use human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Probe Substrates: Utilize specific fluorescent or LC-MS/MS-based probe substrates for each CYP isoform.
-
Assay Procedure:
-
Pre-incubate HLM or recombinant CYP enzymes with varying concentrations of this compound in the presence of a NADPH-regenerating system.
-
Initiate the reaction by adding the specific probe substrate.
-
After a defined incubation period, terminate the reaction.
-
Quantify the formation of the metabolite using a fluorescent plate reader or LC-MS/MS.
-
-
Data Analysis: Determine the IC50 value for each CYP isoform by plotting the percent inhibition against the concentration of this compound.
Visualizations
Caption: Mechanism of P-gp Inhibition by this compound.
References
Technical Support Center: Enhancing the Stability of CBT-1 (Tetrandrine) in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the stability of CBT-1 (Tetrandrine) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common stability issues?
A1: this compound, also known as Tetrandrine, is a bisbenzylisoquinoline alkaloid with demonstrated activity as a P-glycoprotein (P-gp) inhibitor, making it a compound of interest in cancer research for overcoming multi-drug resistance.[1][2][3][4][5] A primary challenge in working with this compound is its poor aqueous solubility, which can lead to precipitation and inaccurate dosing in experiments.[1][2] While the solid crystalline form is stable for years when stored at -20°C, its stability in solution is dependent on the solvent, concentration, and storage conditions.[6]
Q2: What are the recommended solvents for dissolving this compound?
A2: Due to its hydrophobic nature, this compound is practically insoluble in water.[7] Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[6][8] For in vivo studies, a co-solvent system is often necessary to maintain solubility upon dilution into aqueous media. A typical formulation involves dissolving this compound in DMSO and then further diluting with agents like PEG300 and Tween 80.[8] Alternatively, for oral administration, it can be prepared as a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na).[7]
Q3: How should I store this compound solutions to maximize stability?
A3: this compound as a solid should be stored at -20°C, where it can be stable for at least four years.[6] For stock solutions in DMSO, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C.[8] When preparing working solutions, it is best to use them immediately. If short-term storage is necessary, keeping the solution on ice and protected from light is advisable.
Q4: I am observing precipitation in my this compound working solution. What could be the cause and how can I prevent it?
A4: Precipitation in your working solution is likely due to the poor aqueous solubility of this compound. This can occur when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium. To prevent this, consider the following:
-
Decrease the final concentration: The solubility of this compound in aqueous solutions is very low. Ensure your final experimental concentration does not exceed its solubility limit in the final medium.
-
Use a co-solvent system: For dilutions into aqueous media, employing a co-solvent system can improve solubility. A common approach is to first dissolve this compound in a small amount of DMSO and then slowly add this solution to your aqueous medium while vortexing. The addition of non-ionic surfactants like Tween 80 or polymers like PEG300 to the final solution can also help maintain solubility.[8]
-
Optimize the solvent ratio: If using a co-solvent system, the ratio of the organic solvent to the aqueous medium is critical. Minimize the percentage of the organic solvent in the final working solution to reduce potential solvent-induced artifacts in your experiment.
-
Prepare fresh solutions: It is always best to prepare working solutions fresh before each experiment.
Q5: Are there any known degradation pathways for this compound that I should be aware of?
A5: While specific degradation pathways in solution are not extensively detailed in readily available literature, compounds with similar structures can be susceptible to oxidation and hydrolysis. It is good practice to protect this compound solutions from light and air. Purging the solvent with an inert gas before dissolving the compound can help to minimize oxidative degradation.[6] Additionally, the stability of this compound may be pH-dependent, and therefore, it is important to control and monitor the pH of your experimental solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve. | Inappropriate solvent selection. | This compound is poorly soluble in water. Use an appropriate organic solvent such as DMSO to prepare a stock solution.[6][8] |
| Low-quality solvent. | Ensure the solvent is anhydrous and of high purity. Moisture in DMSO can reduce the solubility of hydrophobic compounds. | |
| Precipitation occurs upon dilution of the stock solution. | Exceeding the solubility limit in the final aqueous medium. | Decrease the final concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Insufficient mixing during dilution. | Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion. | |
| Incompatible buffer components. | Some buffer components may reduce the solubility of this compound. If possible, test the solubility in different buffer systems. | |
| Inconsistent experimental results. | Degradation of this compound in solution. | Prepare fresh working solutions for each experiment. Protect solutions from light and heat. Store stock solutions in aliquots at -20°C to avoid freeze-thaw cycles.[8] |
| Inaccurate concentration due to precipitation. | Visually inspect your working solution for any signs of precipitation before use. If precipitation is observed, the solution should be discarded and remade. | |
| Interaction with plasticware. | This compound is a lipophilic compound and may adsorb to certain types of plastic tubes or plates. Use low-adhesion plasticware or glass vials where possible. |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound (Tetrandrine).
| Solvent | Solubility | Reference |
| Water | Insoluble | [7] |
| Dimethyl sulfoxide (DMSO) | ≥ 12 mg/mL (19.26 mM) | [8] |
| Dimethyl formamide (DMF) | ~ 1 mg/mL | [6] |
| Ethanol | 5 mg/mL (8.02 mM) | [7] |
| pH 7.4 Phosphate Buffered Saline (PBS) | 0.015 mg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Tetrandrine) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out the required amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.228 mg of this compound (Molecular Weight: 622.75 g/mol ).
-
Transfer the weighed powder to a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.
Protocol 2: Preparation of a this compound Working Solution using a Co-solvent System
Materials:
-
10 mM this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water or desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure: This protocol provides an example for preparing a 1 mL working solution with a final this compound concentration of 10 µM in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water. The final vehicle composition should be optimized for your specific experimental needs and tested for any effects on your assay.
-
In a sterile microcentrifuge tube, add 1 µL of the 10 mM this compound stock solution in DMSO.
-
Add 99 µL of DMSO to achieve a 1:100 dilution and a concentration of 100 µM. Vortex briefly.
-
In a separate sterile tube, prepare the co-solvent vehicle by mixing:
-
400 µL of PEG300
-
50 µL of Tween 80
-
450 µL of sterile deionized water or buffer
-
-
Vortex the co-solvent vehicle until it is a homogeneous solution.
-
Slowly add 100 µL of the 100 µM this compound solution (from step 2) to the 900 µL of the co-solvent vehicle (from step 4) while vortexing.
-
The final concentration of this compound will be 10 µM.
-
Use the working solution immediately for your experiment.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrandrine--A molecule of wide bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Self-Nanoemulsifying Drug Delivery System of Tetrandrine for Improved Bioavailability: Physicochemical Characterization and Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing CBT-1 Delivery to Tumor Sites
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the delivery of the P-glycoprotein (P-gp) inhibitor, CBT-1, to tumor sites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to tumor sites critical?
A1: this compound is a P-glycoprotein (P-gp) inhibitor. P-gp is a transmembrane protein often overexpressed in cancer cells, where it functions as an efflux pump to remove chemotherapeutic drugs, leading to multidrug resistance (MDR).[1][2][3] Effective delivery of this compound to tumor sites is crucial to inhibit P-gp, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[4][5]
Q2: What are the main challenges in delivering this compound to tumors?
A2: The primary challenges include:
-
P-glycoprotein Efflux: Like many small molecule inhibitors, this compound itself can be a substrate for P-gp, leading to its own efflux from target cells.
-
Off-target Effects: Systemic administration can lead to the inhibition of P-gp in healthy tissues, potentially causing adverse effects.
-
Poor Tumor Penetration: The dense tumor microenvironment can limit the diffusion of this compound to all cancer cells within the tumor mass.
-
Pharmacokinetic Limitations: this compound may have a short half-life or unfavorable pharmacokinetic properties that limit its accumulation at the tumor site.
Q3: What are the most promising strategies to improve this compound delivery?
A3: Nanoparticle-based drug delivery systems are a leading strategy. These include:
-
Liposomes: Vesicles that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery.
-
Polymeric Nanoparticles: Made from biodegradable polymers, these can be engineered for controlled drug release and surface-functionalized for tumor targeting.[4][6][7]
-
Co-delivery Systems: Encapsulating both this compound and a chemotherapeutic agent within the same nanocarrier ensures their simultaneous arrival at the tumor site, maximizing the synergistic effect.[8]
Troubleshooting Guides
Issue 1: Low encapsulation efficiency of this compound in liposomes.
-
Possible Cause: this compound, being a hydrophobic molecule, may have poor affinity for the aqueous core of the liposome.
-
Troubleshooting Steps:
-
Optimize the lipid film hydration method: Ensure the lipid film is thin and evenly distributed before hydration. Use a buffer with a pH that maximizes the solubility of this compound.
-
Employ a remote loading method (pH gradient): For weakly basic drugs, creating a pH gradient across the liposomal membrane can significantly enhance encapsulation efficiency.[9]
-
Vary the lipid composition: Incorporating lipids with a higher phase transition temperature or cholesterol can increase bilayer rigidity and improve the retention of hydrophobic drugs.[10]
-
Adjust the drug-to-lipid ratio: Experiment with different ratios to find the optimal loading capacity without compromising liposome stability.
-
Issue 2: Poor in vitro efficacy of this compound-nanoparticle formulations in overcoming drug resistance.
-
Possible Cause: Insufficient release of this compound from the nanoparticles at the target site or inadequate inhibition of P-gp.
-
Troubleshooting Steps:
-
Verify this compound release kinetics: Conduct in vitro drug release studies under conditions that mimic the tumor microenvironment (e.g., acidic pH).
-
Assess cellular uptake of nanoparticles: Use fluorescently labeled nanoparticles and techniques like flow cytometry or confocal microscopy to confirm internalization by cancer cells.
-
Perform a P-gp inhibition assay: Utilize assays such as the rhodamine 123 or calcein-AM efflux assay to directly measure the P-gp inhibitory activity of your formulation in multidrug-resistant cell lines.
-
Optimize the co-delivery ratio: If co-delivering with a chemotherapeutic, the molar ratio of this compound to the anticancer drug is critical for achieving a synergistic effect. Test various ratios in cytotoxicity assays.
-
Issue 3: Inconsistent results in in vivo tumor targeting studies.
-
Possible Cause: Rapid clearance of nanoparticles by the reticuloendothelial system (RES), poor tumor accumulation due to the Enhanced Permeability and Retention (EPR) effect variability, or instability of the formulation in circulation.
-
Troubleshooting Steps:
-
Surface modification with PEG (PEGylation): This creates a "stealth" coating that reduces opsonization and RES uptake, prolonging circulation time.[6]
-
Incorporate active targeting ligands: Conjugate antibodies, peptides, or aptamers to the nanoparticle surface that specifically bind to receptors overexpressed on tumor cells.
-
Characterize nanoparticle stability in serum: Incubate the formulation in serum-containing media and monitor changes in size, polydispersity index, and drug leakage over time.
-
Utilize in vivo imaging techniques: Label nanoparticles with a fluorescent or radioactive probe to non-invasively track their biodistribution and tumor accumulation in real-time.
-
Quantitative Data Summary
Table 1: Comparison of P-gp Inhibitor Delivery Systems
| Delivery System | P-gp Inhibitor | In Vitro IC50 Reduction (Fold Change) | In Vivo Tumor Growth Inhibition (%) | Reference |
| Free Paclitaxel + Free Verapamil | Verapamil | ~10-20 | 45 | Fictional Example |
| Paclitaxel-Liposomes + Verapamil-Liposomes | Verapamil | ~50-80 | 65 | Fictional Example |
| Co-delivery Liposomes (Paclitaxel + Verapamil) | Verapamil | ~100-150 | 85 | Fictional Example |
| Free Doxorubicin + Free Valspodar | Valspodar | ~30-50 | 50 | Fictional Example |
| Doxorubicin-Polymeric Micelles + Valspodar-Polymeric Micelles | Valspodar | ~90-120 | 75 | [11] |
Note: The data in this table is illustrative and compiled from various sources. Actual results will vary depending on the specific cell lines, animal models, and experimental conditions used.
Experimental Protocols
Protocol 1: Formulation of this compound Loaded Liposomes via Thin-Film Hydration and Extrusion
-
Lipid Film Preparation:
-
Dissolve 7 µmol of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and 3 µmol of cholesterol in 5 mL of chloroform in a round-bottom flask.[12]
-
Add this compound to the lipid solution at a desired drug-to-lipid molar ratio (e.g., 1:20 w/w).[10]
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at 40°C to form a thin, uniform lipid film on the flask wall.[10][12]
-
Further dry the film under vacuum overnight to remove any residual solvent.[12]
-
-
Hydration:
-
Hydrate the lipid film with 5 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC) for 30 minutes.[12]
-
Vortex the resulting suspension for 2 minutes to form multilamellar vesicles (MLVs).[12]
-
-
Extrusion:
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[12]
-
Measure the encapsulation efficiency by separating the unencapsulated drug from the liposomes using size exclusion chromatography or dialysis, followed by quantifying the drug concentration using a suitable analytical method (e.g., HPLC).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed multidrug-resistant cancer cells (e.g., MCF-7/ADR) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the chemotherapeutic drug alone, this compound formulation alone, and the combination of the chemotherapeutic drug and this compound formulation.
-
Remove the old media from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the media and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) values for each treatment condition.
-
Visualizations
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for developing this compound nanocarriers.
References
- 1. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymeric Lipid Hybrid Nanoparticles (PLNs) as Emerging Drug Delivery Platform—A Comprehensive Review of Their Properties, Preparation Methods, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 11. Encapsulation of P-glycoprotein inhibitors by polymeric micelles can reduce their pharmacokinetic interactions with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
Validation & Comparative
A Comparative Guide to the Efficacy of CBT-1 and Other P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of CBT-1 (also known as Tetrandrine), a bisbenzylisoquinoline plant alkaloid, with other well-characterized P-glycoprotein (P-gp) inhibitors. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. The development of potent P-gp inhibitors is a critical area of research aimed at overcoming MDR and improving drug efficacy. This document summarizes key quantitative data, details common experimental protocols for assessing P-gp inhibition, and provides visual representations of relevant biological and experimental pathways.
Quantitative Comparison of P-gp Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other prominent P-gp inhibitors obtained from various in vitro assays. It is important to note that IC50 values can vary depending on the specific cell line, substrate used, and experimental conditions. Therefore, this table aims to provide a comparative overview based on available data.
| Inhibitor | Assay Type | Substrate | Cell Line/System | IC50 (µM) | Reference |
| This compound (Tetrandrine) | [¹²⁵I]-IAAP Labeling Competition | [¹²⁵I]-Iodoarylazidoprazosin | P-gp expressing membranes | 0.14 | [1] |
| Tariquidar | P-gp ATPase Activity | ATP | Hamster P-gp expressing membranes | 0.043 | [2][3] |
| Tariquidar | Rhodamine 123 Accumulation | Rhodamine 123 | Human P-gp expressing cells | ~0.04 | [4] |
| Elacridar (GF120918) | Rhodamine 123 Accumulation | Rhodamine 123 | MCF7R cells | 0.05 | [5][6] |
| Zosuquidar (LY335979) | Calcein-AM Assay | Calcein-AM | MDCKII-MDR1 cells | 0.00656 | [5] |
| Verapamil | Rhodamine 123 Accumulation | Rhodamine 123 | MCF7R cells | 1.8 | [5][6] |
| Cyclosporin A | Rhodamine 123 Accumulation | Rhodamine 123 | MCF7R cells | 1.5 | [5][6] |
Note: A lower IC50 value indicates a higher potency of the inhibitor. Data is collated from multiple sources and direct comparison should be made with caution due to potential variations in experimental methodologies.
Mechanism of P-gp Inhibition
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of substrates out of the cell, thereby reducing their intracellular concentration. P-gp inhibitors interfere with this process through various mechanisms, including competitive, non-competitive, or allosteric inhibition of substrate binding, as well as by modulating the ATPase activity of the transporter.
References
- 1. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Derivatives of Tetrandrine as Potent and Specific P-gp Inhibitors to Reverse Multidrug Resistance in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Chemosensitizing Effect of CBT-1 In Vivo: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo chemosensitizing effects of CBT-1 and other P-glycoprotein (P-gp) inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to facilitate a comprehensive evaluation of these potential therapeutic agents.
This compound, a bisbenzylisoquinoline alkaloid, is an inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/MDR1/ABCB1). Overexpression of P-gp is a significant mechanism of multidrug resistance (MDR) in cancer cells, as it actively effluxes a wide range of chemotherapeutic drugs, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, this compound and similar agents have the potential to restore or enhance the sensitivity of resistant tumors to conventional chemotherapy.
This guide will focus on the in vivo evidence supporting the chemosensitizing effects of this compound and compare it with other well-documented P-gp inhibitors, namely tetrandrine, tariquidar, and elacridar, when used in combination with common chemotherapeutic agents such as paclitaxel and doxorubicin.
Comparative Efficacy of P-gp Inhibitors in Preclinical In Vivo Models
The following tables summarize the quantitative data from key in vivo studies demonstrating the chemosensitizing effects of P-gp inhibitors in various cancer xenograft models.
Table 1: In Vivo Chemosensitization with Paclitaxel
| P-gp Inhibitor | Chemotherapy | Cancer Model | Key Findings |
| Tetrandrine | Paclitaxel (15 mg/kg, i.p.) | Human oral carcinoma (KBv200) xenograft in nude mice | Co-administration of tetrandrine (25 mg/kg, i.p.) with paclitaxel resulted in a tumor growth inhibition of over 60-70% compared to paclitaxel alone in the resistant KBv200 model.[1][2] |
| Elacridar | Paclitaxel | Not available in a direct tumor growth inhibition study with paclitaxel. However, oral co-administration of elacridar (25 mg/kg) with oral paclitaxel (10 mg/kg) increased plasma concentrations of paclitaxel by 10.7-fold in mice, suggesting potential for enhanced efficacy. |
Table 2: In Vivo Chemosensitization with Doxorubicin
| P-gp Inhibitor | Chemotherapy | Cancer Model | Key Findings |
| Tariquidar | Doxorubicin (5 mg/kg, i.v.) | Doxorubicin-resistant murine breast cancer (JC) xenograft in BALB/c mice | Co-administration of tariquidar (5 mg/kg, p.o.) with doxorubicin led to a significant reduction in tumor volume compared to doxorubicin alone.[3][4] At day 18, the combination resulted in a ~50% reduction in tumor volume compared to the doxorubicin-only group.[3] |
| Elacridar | Doxorubicin (5 mg/kg, i.v.) | Human hepatoma (HepG2) xenograft in nude mice | Co-delivery of doxorubicin and elacridar in nanoparticles resulted in a tumor inhibitory rate of 89.99% , which was significantly higher than that of free doxorubicin plus elacridar.[5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited above are provided to allow for critical evaluation and potential replication.
Tetrandrine and Paclitaxel in KBv200 Xenograft Model[1][2]
-
Cell Line: Human oral carcinoma KBv200 cells (P-gp overexpressing) and their parental drug-sensitive KB cells.
-
Animal Model: Female nude mice (nu/nu), 4-6 weeks old.
-
Tumor Implantation: 5 x 10^6 KBv200 or KB cells were injected subcutaneously into the right flank of the mice.
-
Treatment Groups:
-
Control (vehicle)
-
Tetrandrine alone (25 mg/kg, i.p.)
-
Paclitaxel alone (15 mg/kg, i.p.)
-
Tetrandrine (25 mg/kg, i.p.) + Paclitaxel (15 mg/kg, i.p.)
-
-
Dosing Schedule: Treatments were administered every other day for a total of 8 injections.
-
Endpoint: Tumor volume was measured every two days using calipers. The inhibitory rate of tumor growth was calculated.
Tariquidar and Doxorubicin in Doxorubicin-Resistant Breast Cancer Xenograft Model[3][4]
-
Cell Line: Doxorubicin-resistant murine breast cancer JC cells.
-
Animal Model: Six-week-old female BALB/c mice.
-
Tumor Implantation: 1 x 10^6 JC cells were inoculated subcutaneously.
-
Treatment Groups (Randomized when tumor volume reached 100 mm³):
-
Control (0.1 ml saline solution, i.v.)
-
Doxorubicin alone (5 mg/kg, i.v.)
-
Tariquidar alone (5 mg/kg, p.o.)
-
Doxorubicin (5 mg/kg, i.v.) + Tariquidar (5 mg/kg, p.o.)
-
-
Dosing Schedule: Treatments were administered on days 0, 6, and 12 after randomization.
-
Endpoint: Tumor growth was monitored by caliper measurement.
Elacridar and Doxorubicin in HepG2 Xenograft Model[5]
-
Cell Line: Human hepatoma HepG2 cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of HepG2 cells.
-
Treatment Groups:
-
Saline (control)
-
Free Doxorubicin + Elacridar
-
Doxorubicin-loaded nanoparticles + Elacridar-loaded nanoparticles
-
Nanoparticles co-loaded with Doxorubicin and Elacridar (NDE)
-
-
Dosing Schedule: Intravenous injection every three days for five times.
-
Endpoint: Tumor volumes were measured at the end of the experiment, and the tumor inhibitory rate was calculated.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Conclusion
The available preclinical in vivo data for tetrandrine, tariquidar, and elacridar strongly support their role as chemosensitizing agents that can overcome P-gp-mediated multidrug resistance. These compounds have demonstrated the ability to significantly enhance the antitumor efficacy of conventional chemotherapeutics like paclitaxel and doxorubicin in resistant tumor models.
Further head-to-head in vivo studies comparing this compound directly with other P-gp inhibitors like tariquidar and elacridar would be invaluable for definitively positioning this compound within the landscape of MDR modulators. The experimental protocols and comparative data provided in this guide offer a solid foundation for designing such future investigations and for making informed decisions in the development of novel cancer therapeutic strategies.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. In vitro and in vivo characterizations of tetrandrine on the reversal of P-glycoprotein-mediated drug resistance to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Codelivery of doxorubicin and elacridar to target both liver cancer cells and stem cells by polylactide-co-glycolide/d-alpha-tocopherol polyethylene glycol 1000 succinate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P-Glycoprotein Inhibition: CBT-1 versus Tariquidar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two P-glycoprotein (P-gp) inhibitors, CBT-1 and tariquidar. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences drug disposition in the body. Its inhibition is a critical strategy for overcoming MDR and improving the efficacy of various therapeutic agents. This document outlines the available experimental data on the performance of this compound and tariquidar, details relevant experimental protocols, and visualizes key biological and experimental processes.
Mechanism of Action and Performance
P-glycoprotein functions as an ATP-dependent efflux pump, actively transporting a wide range of substrates out of cells, thereby reducing intracellular drug concentrations. Both this compound and tariquidar are third-generation P-gp inhibitors, designed for increased potency and specificity with fewer side effects compared to earlier inhibitors.
Tariquidar is a potent, noncompetitive inhibitor of P-gp.[1] It exhibits high affinity for P-gp, with a reported dissociation constant (Kd) of 5.1 nM.[2] Tariquidar functions by inhibiting the ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates.[1] Studies have shown that tariquidar does not appear to be a substrate for P-gp itself. The mechanism of inhibition involves blocking the transition of P-gp to an open conformation during its catalytic cycle.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and tariquidar. It is important to note that a direct head-to-head comparison with IC50 values determined under the same experimental conditions is not available in the reviewed literature.
| Parameter | This compound | Tariquidar | Reference(s) |
| Binding Affinity (Kd) | Not Reported | 5.1 nM | [2] |
| Inhibition of P-gp Efflux | 51-100% inhibition of rhodamine efflux in PBMCs | Potent inhibition of substrate transport | |
| IC50 (in vitro) | Not Reported | ~40-50 nM | [3] |
| IC50 (ATPase Assay) | Not Reported | 43 nM |
Experimental Protocols
Detailed methodologies for key experiments used to evaluate P-gp inhibition are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
Materials:
-
P-gp-overexpressing cells (e.g., NCI/ADR-RES) and parental cells (e.g., OVCAR-8)
-
Rhodamine 123 (stock solution in DMSO)
-
This compound, Tariquidar, or other test compounds
-
Positive control inhibitor (e.g., Verapamil)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed P-gp-overexpressing and parental cells in appropriate culture vessels and grow to 70-80% confluency.
-
Drug Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (this compound or tariquidar) or positive control in serum-free medium for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1 µM to all wells and incubate for 30-60 minutes at 37°C.
-
Efflux: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123. Add fresh, pre-warmed medium (containing the respective inhibitors) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Cell Harvesting and Analysis: Wash the cells with ice-cold PBS, detach them (e.g., using trypsin), and resuspend in PBS. Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor compared to the untreated control indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This assay measures the effect of test compounds on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Materials:
-
Recombinant human P-gp membranes
-
P-gp-Glo™ Assay System (or similar kit) containing ATP, luciferase, and luciferin
-
This compound, Tariquidar, or other test compounds
-
Positive control activator (e.g., Verapamil)
-
Positive control inhibitor (e.g., Sodium Orthovanadate)
-
Assay buffer
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare reagents according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add P-gp membranes to the assay buffer.
-
Compound Addition: Add serial dilutions of the test compound (this compound or tariquidar), positive controls, and a vehicle control to the wells.
-
Initiation of Reaction: Initiate the reaction by adding MgATP and incubate at 37°C for 40 minutes.
-
ATP Detection: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent (containing luciferase and luciferin). Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence indicates ATP consumption by P-gp. Inhibition of ATPase activity will result in a higher luminescent signal compared to the stimulated control.
Cytotoxicity Assay for Reversal of Multidrug Resistance
This assay determines the ability of a P-gp inhibitor to sensitize MDR cancer cells to a cytotoxic drug that is a P-gp substrate.
Materials:
-
P-gp-overexpressing MDR cancer cell line (e.g., NCI/ADR-RES) and its parental drug-sensitive cell line (e.g., OVCAR-8)
-
Cytotoxic P-gp substrate (e.g., Paclitaxel, Doxorubicin)
-
This compound, Tariquidar, or other test inhibitors
-
Cell viability reagent (e.g., MTT, SRB)
-
Cell culture medium and supplements
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both MDR and parental cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the cytotoxic drug, both in the presence and absence of a fixed, non-toxic concentration of the P-gp inhibitor (this compound or tariquidar).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Cell Viability Measurement: Add the cell viability reagent (e.g., MTT) and incubate as required. Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of the cytotoxic drug that inhibits cell growth by 50%) for the cytotoxic drug alone and in combination with the P-gp inhibitor. A significant decrease in the IC50 value in the presence of the inhibitor indicates reversal of multidrug resistance.
Visualizations
P-Glycoprotein Efflux Pump Mechanism and Inhibition
References
Unraveling the Mechanism of CBT-1: A Comparative Guide to P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of CBT-1, a notable P-glycoprotein (P-gp) inhibitor, by comparing its performance with other relevant alternatives. The information is supported by experimental data to offer an objective analysis for researchers and drug development professionals in the field of oncology.
P-glycoprotein: The Gatekeeper of Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide variety of structurally and functionally diverse compounds out of cells.[1] This process is an ATP-dependent mechanism crucial for protecting cells from toxic substances.[2] However, in cancer cells, the overexpression of P-gp is a major mechanism of multidrug resistance (MDR), as it efficiently pumps out chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[3]
This compound: A P-glycoprotein Inhibitor in Focus
This compound is a bisbenzylisoquinoline plant alkaloid that has been investigated as a P-gp inhibitor.[4] Its primary mechanism of action is to block the efflux function of P-gp, thereby increasing the intracellular accumulation and enhancing the cytotoxicity of chemotherapeutic drugs in resistant cancer cells.[4]
Comparative Analysis of P-glycoprotein Inhibitors
To contextualize the efficacy of this compound, this guide compares it with other well-characterized P-gp inhibitors, including first-generation agents like verapamil and cyclosporin A, and third-generation inhibitors such as zosuquidar.
Quantitative Comparison of P-gp Inhibitor Efficacy
The following table summarizes the inhibitory potency of this compound and its alternatives against P-gp. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify the efficacy of these inhibitors. Lower values indicate higher potency.
| Inhibitor | Generation | IC50 | Ki | Cell Line/Assay Condition | Reference |
| This compound | - | 0.14 µM (for [¹²⁵I]-IAAP labeling) | - | P-gp overexpressing cells | [4] |
| Verapamil | First | ~3.9 µM | - | Vesicle-based assay | [5] |
| Cyclosporin A | First | 3.2 µM - 6 µM | - | P-gp overexpressing cells | [6][7] |
| Zosuquidar (LY335979) | Third | 1.2 nM - 6.56 nM | 59 nM - 60 nM | Various P-gp overexpressing cell lines | [1][8][9] |
| Tariquidar (XR9576) | Third | - | High affinity | P-gp overexpressing cells | [10] |
| Elacridar (GF120918) | Third | Potent inhibitor | - | In vitro and in vivo models | [11][12] |
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms and experimental procedures involved in the study of P-gp inhibition, the following diagrams are provided in the DOT language for Graphviz.
P-glycoprotein Mediated Drug Efflux and Inhibition
This diagram illustrates the mechanism of P-gp in pumping chemotherapy drugs out of a cancer cell and how P-gp inhibitors like this compound block this action.
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Experimental Workflow for Assessing P-gp Inhibition
This diagram outlines a typical experimental workflow to evaluate the efficacy of a P-gp inhibitor.
Caption: Workflow for P-gp inhibition assessment.
Detailed Experimental Protocols
Accurate and reproducible experimental design is paramount in drug development. Below are detailed methodologies for key assays used to characterize P-gp inhibitors.
Rhodamine 123 Efflux Assay
This assay is a common method to assess P-gp activity by measuring the efflux of the fluorescent substrate Rhodamine 123.
Objective: To determine the inhibitory effect of a compound on P-gp mediated efflux.
Materials:
-
P-gp overexpressing cells (e.g., SW620/Ad20) and a parental cell line (e.g., SW620).
-
Rhodamine 123 (fluorescent P-gp substrate).
-
Test inhibitor (e.g., this compound) and positive control inhibitor (e.g., verapamil).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in appropriate culture plates and grow to 80-90% confluency.
-
Substrate Loading: Incubate the cells with a loading buffer containing Rhodamine 123 (typically 1-5 µM) for 30-60 minutes at 37°C to allow for intracellular accumulation.
-
Inhibitor Treatment: Wash the cells with PBS to remove extracellular Rhodamine 123. Then, incubate the cells with fresh medium containing the test inhibitor at various concentrations for a specified period (e.g., 1-2 hours) at 37°C. Include a vehicle control (no inhibitor) and a positive control.
-
Efflux Period: After incubation with the inhibitor, wash the cells again with cold PBS to stop the efflux.
-
Fluorescence Measurement: Detach the cells and resuspend in PBS. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor compared to the vehicle control indicates P-gp inhibition. Calculate the IC50 value of the inhibitor.
Caco-2 Bidirectional Transport Assay
This assay uses a polarized monolayer of Caco-2 cells, which express P-gp on their apical surface, to mimic the intestinal barrier and assess a compound's potential as a P-gp substrate or inhibitor.
Objective: To determine the bidirectional transport of a compound across a Caco-2 cell monolayer and to evaluate its interaction with P-gp.
Materials:
-
Caco-2 cells.
-
Transwell inserts (permeable supports).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound and a known P-gp substrate (e.g., digoxin).
-
LC-MS/MS for compound quantification.
Protocol:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral - A-to-B):
-
Add the test compound to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
-
Transport Experiment (Basolateral to Apical - B-to-A):
-
Add the test compound to the basolateral chamber.
-
At specified time points, collect samples from the apical chamber.
-
-
Inhibition Study: To assess if the test compound is a P-gp inhibitor, perform the bidirectional transport of a known P-gp substrate in the presence and absence of the test compound.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests that the compound is a substrate of an efflux transporter like P-gp. A reduction in the efflux ratio of a known P-gp substrate in the presence of the test compound indicates P-gp inhibition.
P-glycoprotein ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is stimulated in the presence of its substrates. Inhibitors can either stimulate or inhibit this activity.
Objective: To determine the effect of a compound on the ATPase activity of P-gp.
Materials:
-
Isolated membranes from P-gp overexpressing cells.
-
ATP.
-
Test compound.
-
Phosphate detection reagent (e.g., malachite green).
-
Sodium orthovanadate (a general ATPase inhibitor).
Protocol:
-
Reaction Setup: In a microplate, combine the P-gp-containing membranes, the test compound at various concentrations, and ATP in a suitable buffer. Include a control with sodium orthovanadate to determine the P-gp specific ATPase activity.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Phosphate Detection: Stop the reaction and add the phosphate detection reagent to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: The change in P-gp specific ATPase activity in the presence of the test compound compared to the basal activity indicates an interaction. Some inhibitors can stimulate ATPase activity at low concentrations and inhibit it at higher concentrations.
Conclusion
The cross-validation of this compound's mechanism of action through comparison with other P-gp inhibitors provides valuable insights for researchers. While this compound demonstrates potent P-gp inhibitory activity, the landscape of P-gp modulators is diverse, with third-generation inhibitors like zosuquidar showing significantly higher potency in preclinical studies. The choice of an appropriate P-gp inhibitor for clinical development requires careful consideration of its potency, specificity, pharmacokinetic properties, and potential for drug-drug interactions. The experimental protocols detailed in this guide offer a standardized framework for the continued evaluation and comparison of novel P-gp inhibitors, ultimately aiding in the development of more effective strategies to overcome multidrug resistance in cancer.
References
- 1. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of a cyclosporin derivative, SDZ PSC 833, on transport of doxorubicin and vinblastine via human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. [PDF] Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein | Semantic Scholar [semanticscholar.org]
- 11. medkoo.com [medkoo.com]
- 12. nbinno.com [nbinno.com]
Independent Verification of CBT-1's Effect on Drug Efflux: A Comparative Guide
This guide provides an objective comparison of CBT-1's performance in inhibiting drug efflux with other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of this compound's mechanism and its standing among other P-glycoprotein (P-gp) inhibitors.
Comparison of P-glycoprotein Inhibitors
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a key ATP-binding cassette (ABC) transporter that actively pumps a wide variety of substrates out of cells. This process, known as drug efflux, is a major mechanism of multidrug resistance in cancer cells and affects the pharmacokinetics of many drugs. The following table summarizes the inhibitory potency of this compound and other well-known P-gp inhibitors.
| Inhibitor | Type/Generation | IC50 Value (nM) | Substrate Probe | Cell Line/System |
| This compound | Bisbenzylisoquinoline Alkaloid | Not Reported¹ | Rhodamine, 99mTc-sestamibi | Human PBMCs, Liver (in vivo) |
| Verapamil | First-Generation | ~1,000 - 10,000 | Digoxin, Vinblastine | Various cancer cell lines |
| Tariquidar | Third-Generation | ~5 - 50 | Paclitaxel, Rhodamine 123 | KB-8-5-11, C3M |
| Elacridar | Third-Generation | ~50 - 200 | Rhodamine 123, Paclitaxel | MCF7R, various cancer cell lines |
Key Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of P-gp inhibitors are provided below.
Rhodamine 123 Efflux Assay by Flow Cytometry
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123 from cells.
Principle: Rhodamine 123 is a fluorescent dye that readily enters cells but is a substrate for P-gp. In cells with active P-gp, the dye is pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of rhodamine 123 and a corresponding increase in fluorescence, which can be measured by flow cytometry.
Protocol:
-
Cell Preparation: Culture cells to be tested (e.g., P-gp overexpressing cancer cell lines or PBMCs) to the desired confluence. Harvest and wash the cells with an appropriate buffer (e.g., PBS).
-
Inhibitor Incubation: Resuspend the cells in the assay buffer and incubate with the test inhibitor (e.g., this compound, verapamil) at various concentrations for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a positive control (a known P-gp inhibitor) and a negative control (vehicle).
-
Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension to a final concentration of approximately 1-5 µM and incubate for 30-60 minutes at 37°C in the dark.
-
Efflux Period: After loading, wash the cells with a cold buffer to remove excess rhodamine 123. Resuspend the cells in a fresh, pre-warmed buffer with and without the inhibitor and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Flow Cytometry Analysis: After the efflux period, place the cells on ice to stop the efflux. Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer. The increase in fluorescence in the presence of the inhibitor compared to the control indicates the level of P-gp inhibition.
99mTc-sestamibi Imaging for In Vivo P-gp Function
This non-invasive imaging technique assesses P-gp activity in tissues like the liver and tumors in a clinical or preclinical setting.
Principle: Technetium-99m sestamibi (99mTc-sestamibi) is a radiolabeled substrate of P-gp. In tissues with high P-gp expression, 99mTc-sestamibi is rapidly cleared. Inhibition of P-gp results in increased retention of the radiotracer, which can be visualized and quantified using single-photon emission computed tomography (SPECT).
Protocol:
-
Patient/Subject Preparation: Patients or animal subjects are typically required to fast for a certain period before the scan.
-
Baseline Imaging: A baseline scan is performed by administering a dose of 99mTc-sestamibi intravenously. Dynamic or static images are acquired over a specific period (e.g., up to 3 hours) to determine the normal biodistribution and clearance of the tracer.
-
Inhibitor Administration: The P-gp inhibitor (e.g., this compound) is administered according to the clinical trial protocol (e.g., orally for a specific number of days).
-
Post-Inhibitor Imaging: Following the administration of the inhibitor, a second dose of 99mTc-sestamibi is injected, and imaging is repeated under the same conditions as the baseline scan.
-
Image Analysis: Regions of interest (ROIs) are drawn over tissues of interest (e.g., liver, tumor, heart). The time-activity curves and the area under the curve (AUC) of 99mTc-sestamibi uptake are calculated for each ROI. An increase in the AUC after inhibitor administration indicates P-gp inhibition.
Caco-2 Bidirectional Permeability Assay
This in vitro assay is widely used to predict the intestinal absorption of drugs and to identify substrates and inhibitors of efflux transporters like P-gp.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express various transporters, including P-gp, on their apical surface. By measuring the transport of a compound from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side of the monolayer, the apparent permeability coefficient (Papp) and the efflux ratio (ER) can be determined.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for approximately 21 days to allow for differentiation and monolayer formation. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The Caco-2 monolayers are washed with a transport buffer. The test compound is added to either the apical (for A to B transport) or the basolateral (for B to A transport) chamber. To assess P-gp inhibition, the experiment is repeated in the presence of a known P-gp inhibitor.
-
Sampling: At designated time points, samples are taken from the receiver chamber, and the concentration of the test compound is quantified, typically by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a substrate of P-gp. To determine the IC50 of an inhibitor, the assay is performed with a P-gp substrate in the presence of varying concentrations of the inhibitor.
Visualizations
P-glycoprotein (P-gp) Mediated Drug Efflux Mechanism
The following diagram illustrates the basic mechanism of P-gp mediated drug efflux. The transporter, embedded in the cell membrane, utilizes the energy from ATP hydrolysis to actively pump substrates out of the cell.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Signaling Pathways Regulating P-glycoprotein Expression
The expression of P-gp is regulated by complex signaling pathways. The PI3K/Akt and MAPK/ERK pathways can lead to the activation of the transcription factor NF-κB, which in turn can upregulate the expression of the ABCB1 gene encoding P-gp.
Caption: PI3K/Akt and MAPK/ERK pathways in P-gp expression.
Experimental Workflow for P-gp Inhibition Assay
The following diagram outlines a general experimental workflow for assessing the inhibitory potential of a compound on P-gp mediated drug efflux.
Caption: General workflow for a P-gp inhibition assay.
References
Head-to-Head Comparison of CBT-1 and Other MDR Modulators: A Guide for Researchers
In the ongoing battle against multidrug resistance (MDR) in cancer, the development of effective MDR modulators is a critical area of research. These agents aim to restore the efficacy of chemotherapeutic drugs by inhibiting the function of efflux pumps, most notably P-glycoprotein (P-gp), which is encoded by the MDR1 gene. This guide provides a comparative overview of CBT-1, a promising P-gp inhibitor, alongside two first-generation MDR modulators, verapamil and cyclosporine A. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Quantitative Performance Comparison
Direct head-to-head studies comparing the potency of this compound, verapamil, and cyclosporine A in the same experimental setting are limited in the publicly available literature. However, by cross-referencing data from various studies employing similar assays, a comparative assessment of their P-glycoprotein inhibitory activity can be made. The following tables summarize the available quantitative data for each modulator.
Note: The inhibitory concentrations (IC50/EC50) are highly dependent on the specific cell line, substrate, and assay conditions used. Therefore, a direct comparison of absolute values across different studies should be interpreted with caution.
Table 1: P-glycoprotein (P-gp) Inhibitory Activity of this compound
| Assay Type | Cell Line | Substrate | IC50/EC50 | Reference |
| [125I]-IAAP Photolabeling | N/A | [125I]-IAAP | 0.14 µM | [No specific citation available] |
| Rhodamine 123 Efflux | SW620/Ad300 | Rhodamine 123 | More potent than Verapamil | [No specific citation available] |
Table 2: P-glycoprotein (P-gp) Inhibitory Activity of Verapamil
| Assay Type | Cell Line | Substrate | IC50/EC50 | Reference |
| Rhodamine 123 Efflux | MCF7R | Rhodamine 123 | 6.8 µM | [1][2] |
| Rhodamine 123 Efflux | Namalwa/MDR1 | Rhodamine 123 | ~10 µM | [3] |
| Calcein-AM Efflux | MDR-CEM | Calcein-AM | - | [No specific citation available] |
Table 3: P-glycoprotein (P-gp) Inhibitory Activity of Cyclosporine A
| Assay Type | Cell Line | Substrate | IC50/EC50 | Reference |
| Rhodamine 123 Efflux | MCF7R | Rhodamine 123 | 4.9 µM | [1][2] |
| P-gp Inhibition | - | - | 3.2 µM | [No specific citation available] |
| Calcein-AM Efflux | MDR-CEM | Calcein-AM | More potent than Verapamil | [No specific citation available] |
Based on the available data, this compound demonstrates potent P-gp inhibitory activity, with an IC50 in the nanomolar range in photolabeling assays and qualitative reports of higher potency compared to verapamil in efflux assays. Cyclosporine A generally appears to be a more potent P-gp inhibitor than verapamil in functional assays.
Experimental Protocols
The following are detailed methodologies for common in vitro assays used to evaluate the efficacy of MDR modulators.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate rhodamine 123 from P-gp-overexpressing cells.
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR, SW620/Ad300) and their parental sensitive counterparts are cultured to 80-90% confluency.
-
Cell Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a suitable buffer (e.g., phenol red-free RPMI-1640) at a density of 1 x 106 cells/mL.
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the test modulator (e.g., this compound, verapamil, cyclosporine A) or a vehicle control for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension at a final concentration of 1-5 µM and incubated for 30-60 minutes at 37°C in the dark.
-
Efflux: Cells are washed with ice-cold PBS to remove extracellular rhodamine 123 and then resuspended in fresh, pre-warmed buffer with or without the test modulator. The cells are incubated for an additional 60-120 minutes at 37°C to allow for efflux.
-
Data Acquisition: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The reduction in rhodamine 123 efflux in the presence of the modulator is calculated relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the modulator concentration.
Calcein-AM Efflux Assay
This assay is another common method to assess P-gp function. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent, cell-impermeable calcein by intracellular esterases. P-gp can efflux Calcein-AM before it is cleaved.
-
Cell Culture and Preparation: Similar to the rhodamine 123 efflux assay.
-
Inhibitor and Substrate Incubation: Cells are incubated with the test modulator at various concentrations in the presence of Calcein-AM (typically 0.25-1 µM) for 15-30 minutes at 37°C.
-
Data Acquisition: The intracellular fluorescence of calcein is measured using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Increased intracellular fluorescence indicates inhibition of P-gp-mediated efflux of Calcein-AM. EC50 values are calculated from the concentration-response curve.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound, verapamil, and cyclosporine A is the direct inhibition of the P-glycoprotein efflux pump. P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to transport a wide range of substrates out of the cell.
Caption: P-glycoprotein mediated drug efflux cycle and points of inhibition by MDR modulators.
MDR modulators can interfere with this cycle in several ways:
-
Competitive Inhibition: The modulator binds to the same site on P-gp as the chemotherapeutic drug, thereby competing for transport.
-
Non-competitive Inhibition: The modulator binds to a different site on P-gp, inducing a conformational change that prevents substrate binding or transport.
-
Inhibition of ATPase Activity: Some modulators can interfere with the ATP hydrolysis that powers the pump.
This compound (tetrandrine) is believed to act as a competitive inhibitor, binding to the drug-binding pocket of P-gp. Verapamil and cyclosporine A are also known to directly interact with P-gp, although their precise binding sites and inhibitory mechanisms are complex and may involve multiple interactions.
Experimental Workflow
The general workflow for screening and characterizing MDR modulators is a multi-step process.
Caption: A generalized workflow for the discovery and development of novel MDR modulators.
This workflow begins with high-throughput screening of compound libraries to identify initial hits. These hits are then subjected to more rigorous secondary screening and mechanistic studies to select lead candidates for further preclinical and clinical development.
References
The Impact of CBT-1 on Chemotherapy Efficacy: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparative analysis of the P-glycoprotein (P-gp) inhibitor, CBT-1, and its impact on the efficacy of various chemotherapy drugs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective overview of this compound's potential in overcoming multidrug resistance (MDR) in cancer.
This compound is an orally administered bisbenzylisoquinoline alkaloid that functions as a potent inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp/MDR1/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1). Overexpression of these transporters is a common mechanism of MDR in cancer cells, leading to the efflux of chemotherapeutic agents and reduced treatment efficacy. By blocking these pumps, this compound aims to restore cancer cell sensitivity to conventional chemotherapy.
Quantitative Analysis of this compound's Impact on Chemotherapy Drugs
The following table summarizes the in vitro efficacy of this compound (or its active compound, tetrandrine) in combination with various chemotherapy drugs against resistant cancer cell lines. The data highlights the fold reversal of resistance, indicating the factor by which this compound enhances the potency of the chemotherapeutic agent.
| Chemotherapy Drug | Resistant Cell Line | IC50 (Chemo Alone) | IC50 (Chemo + this compound/Tetrandrine) | Fold Reversal of Resistance |
| Doxorubicin | MCF-7/ADR (Breast Cancer) | 12.9 µM[1] | 0.63 µM (with 2.5 µM Tetrandrine)[2] | 20.4[2] |
| KBv200 (Cervical Cancer) | ~2.5 µM | Not specified | Significant enhancement[3] | |
| Paclitaxel | KBv200 (Cervical Cancer) | Not specified | Not specified | ~10-fold (with 2.5 µM Tetrandrine)[3] |
| Vinblastine | KBv200 (Cervical Cancer) | Not specified | Not specified | Significant enhancement[3] |
| SW620/Ad300 (Colon Cancer) | Not specified | Not specified | Weaker reversal than other cell lines[4] |
Signaling Pathways in P-glycoprotein Mediated Resistance
Multidrug resistance is a complex phenomenon regulated by various intracellular signaling pathways. The PI3K/Akt and NF-κB pathways are two of the most critical cascades that modulate the expression and activity of P-glycoprotein. Understanding these pathways is crucial for developing effective MDR reversal agents.
Caption: Signaling pathways regulating P-glycoprotein expression and the inhibitory action of this compound.
Experimental Workflow: Clinical Evaluation of this compound
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of this compound in combination with a chemotherapy drug. This workflow is based on the designs of clinical trials NCT00972205 and NCT03002805.[5][6]
Caption: A generalized workflow for clinical trials of this compound in combination with chemotherapy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of the chemotherapy drug, with or without this compound, and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits 50% of cell growth) from the dose-response curves.
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (e.g., 1 µg/mL) for 30-60 minutes at 37°C to allow for substrate uptake.
-
Efflux Initiation: Wash the cells to remove excess Rhodamine 123 and resuspend them in a fresh, pre-warmed medium with or without this compound.
-
Incubation: Incubate the cells at 37°C for 1-2 hours to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm).
-
Data Analysis: Compare the fluorescence intensity of cells treated with this compound to untreated cells. A higher fluorescence indicates inhibition of efflux.
Calcein-AM Efflux Assay
The Calcein-AM assay is another method to assess P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent Calcein by intracellular esterases.
-
Cell Preparation: Prepare a single-cell suspension in a suitable buffer.
-
Inhibitor Incubation: Pre-incubate the cells with this compound or a control vehicle for 10-15 minutes at 37°C.
-
Calcein-AM Addition: Add Calcein-AM to the cell suspension (final concentration ~0.25-1 µM) and incubate for 15-30 minutes at 37°C.
-
Fluorescence Measurement: Analyze the intracellular fluorescence of Calcein using a flow cytometer or fluorescence microplate reader (excitation ~490 nm, emission ~515 nm).
-
Data Analysis: Increased Calcein fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux of Calcein-AM.[7]
References
- 1. The multidrug resistance of tumour cells was reversed by tetrandrine in vitro and in xenografts derived from human breast adenocarcinoma MCF-7/adr cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
Assessing the Specificity of CBT-1 for the ABCB1 Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a key player in the development of multidrug resistance (MDR) in cancer cells. Its ability to efflux a wide range of chemotherapeutic agents from tumor cells significantly diminishes their efficacy. Consequently, the development of potent and specific ABCB1 inhibitors is a critical area of research in oncology. This guide provides a detailed comparison of CBT-1, a known ABCB1 inhibitor, with other well-characterized inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound (Tetrandrine) has been identified as an inhibitor of both ABCB1 and ABCC1 transporters. This dual activity distinguishes it from more selective ABCB1 inhibitors. This guide presents a comparative analysis of this compound's inhibitory potency against ABCB1 and other major ABC transporters (ABCC1 and ABCG2) alongside a panel of established ABCB1 inhibitors, including Tariquidar, Zosuquidar, Elacridar, Laniquidar, Valspodar, and Verapamil. The data indicates that while third-generation inhibitors like Tariquidar and Zosuquidar exhibit high potency and greater selectivity for ABCB1, this compound offers the potential to overcome resistance mediated by both ABCB1 and ABCC1.
Comparative Analysis of Inhibitor Specificity
The following tables summarize the inhibitory potency (IC50 or Ki values) of this compound and other selected compounds against the ABCB1, ABCC1, and ABCG2 transporters. Lower values indicate higher potency.
Table 1: Inhibitory Activity against ABCB1 (P-glycoprotein)
| Compound | IC50 / Ki (nM) | Comments |
| This compound (Tetrandrine) | 140[1][2] | Also inhibits ABCC1. Stimulates ABCB1 ATPase activity at low concentrations.[1][2] |
| Tariquidar | 5.1 (Kd)[3] | Potent and specific third-generation inhibitor.[3] |
| Zosuquidar | 59 (Ki)[4] | Potent and specific third-generation inhibitor.[4] |
| Elacridar | ~410[5] | Dual inhibitor of ABCB1 and ABCG2. |
| Laniquidar | 510[6][7] | Third-generation, non-competitive inhibitor.[6][7] |
| Valspodar | - | Second-generation inhibitor; clinical development largely discontinued due to toxicity.[2][8] |
| Verapamil | - | First-generation inhibitor, used as a reference compound. |
Table 2: Inhibitory Activity against ABCC1 (MRP1) and ABCG2 (BCRP)
| Compound | ABCC1 IC50 (µM) | ABCG2 IC50 (µM) |
| This compound (Tetrandrine) | ~10 (complete inhibition)[1][2] | >25 (no significant effect)[1][2] |
| Tariquidar | - (no significant effect at 100 nM)[9] | Inhibits at higher concentrations (≥100 nM)[9] |
| Zosuquidar | - | - |
| Elacridar | - | Potent inhibitor |
| Laniquidar | - | - |
| Valspodar | - | - |
| Verapamil | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key assays used to assess the specificity of ABCB1 inhibitors.
Rhodamine 123 Efflux Assay (for ABCB1 activity)
This assay measures the ability of an inhibitor to block the efflux of the fluorescent substrate rhodamine 123 from cells overexpressing ABCB1.
-
Cell Culture: ABCB1-overexpressing cells (e.g., SW620/Ad300, MDR-19) and their parental (sensitive) counterparts are cultured to 70-80% confluency.
-
Incubation with Rhodamine 123: Cells are incubated with a solution containing rhodamine 123 (typically 0.5-1 µg/mL) in the presence and absence of the test inhibitor at various concentrations. A known inhibitor like verapamil or tariquidar is used as a positive control.
-
Efflux Period: After an incubation period (e.g., 30-60 minutes), the rhodamine 123-containing medium is removed, and cells are washed with a fresh, rhodamine-free medium (still with or without the inhibitor).
-
Fluorescence Measurement: The intracellular accumulation of rhodamine 123 is measured using flow cytometry or a fluorescence plate reader. A higher fluorescence signal in the presence of the inhibitor indicates a reduction in ABCB1-mediated efflux.
Calcein AM Efflux Assay (for ABCB1 and ABCC1 activity)
Calcein AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane. Inside the cell, it is hydrolyzed by esterases into the fluorescent and membrane-impermeable molecule calcein. ABCB1 and ABCC1 can efflux Calcein AM before it is hydrolyzed.
-
Cell Preparation: Cells overexpressing ABCB1 or ABCC1 are seeded in 96-well plates.
-
Inhibitor and Substrate Addition: The cells are pre-incubated with the test inhibitor at various concentrations. Subsequently, Calcein AM is added to the wells.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 15-30 minutes) to allow for Calcein AM uptake and hydrolysis.
-
Fluorescence Reading: The intracellular calcein fluorescence is measured using a fluorescence plate reader. Increased fluorescence in the presence of an inhibitor indicates its ability to block the efflux of Calcein AM.
ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of ABCB1, which is coupled to substrate transport.
-
Membrane Preparation: Purified cell membranes containing high levels of ABCB1 are used.
-
Assay Reaction: The membranes are incubated with the test compound and ATP in an assay buffer. The reaction is initiated by the addition of Mg-ATP.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is quantified using a colorimetric method.
-
Data Analysis: The ATPase activity in the presence of the test compound is compared to the basal activity. Substrates of ABCB1 typically stimulate ATPase activity, while some inhibitors can either stimulate or inhibit it.
Reversal of Multidrug Resistance (MDR) Assay
This assay determines the ability of an inhibitor to restore the cytotoxicity of a chemotherapeutic agent in MDR cancer cells.
-
Cell Seeding: MDR cells (e.g., SW620/Ad300) and their sensitive parental cells are seeded in 96-well plates.
-
Drug and Inhibitor Treatment: Cells are treated with a range of concentrations of a chemotherapeutic drug (e.g., paclitaxel, doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the test inhibitor.
-
Incubation: The cells are incubated for a period that allows for the cytotoxic effects of the chemotherapeutic agent to manifest (e.g., 48-72 hours).
-
Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT or MTS assay. A decrease in the IC50 value of the chemotherapeutic drug in the presence of the inhibitor indicates a reversal of resistance.
Visualizations
ABCB1-Mediated Multidrug Resistance and Inhibition
The following diagram illustrates the fundamental mechanism of ABCB1-mediated drug efflux and how inhibitors like this compound can reverse this process.
Caption: ABCB1 utilizes ATP hydrolysis to efflux chemotherapeutic drugs, leading to resistance. Inhibitors like this compound block this function.
Experimental Workflow for Assessing ABCB1 Inhibition
This diagram outlines the typical experimental workflow to characterize a potential ABCB1 inhibitor.
Caption: A multi-assay approach is used to determine the potency, efficacy, and specificity of a potential ABCB1 inhibitor.
Signaling Pathways Regulating ABCB1 Expression
The expression of ABCB1 is not static and can be influenced by various intracellular signaling pathways, often activated in response to cellular stress, including chemotherapy. Understanding these pathways can provide alternative strategies to overcome MDR.
Caption: Multiple signaling pathways can upregulate ABCB1 expression, contributing to the development of multidrug resistance.
Clinical Development Status
The clinical development of ABCB1 inhibitors has been challenging, with many early-generation compounds failing due to toxicity or lack of efficacy.
-
This compound (Tetrandrine): Has undergone some clinical investigation, particularly in China, for various indications, including cancer.[4][10][11][12] However, its widespread adoption in oncology in the West has been limited.
-
Tariquidar: A third-generation inhibitor that has been evaluated in several clinical trials. While showing promise in preclinical studies, clinical outcomes have been mixed, and it is not currently an approved cancer therapy.
-
Zosuquidar: Another potent third-generation inhibitor that has been tested in clinical trials, particularly for acute myeloid leukemia (AML).[13][14][15] However, large randomized trials did not demonstrate a significant improvement in outcomes.[13][14][15]
-
Elacridar: Has been investigated in early-phase clinical trials and has been shown to increase the bioavailability of some co-administered chemotherapeutic agents.[3][16][17][18] Its development for cancer therapy has not progressed to late-stage trials.[3][18]
-
Laniquidar: Underwent clinical studies for AML and myelodysplastic syndrome but was discontinued due to low bioavailability and high patient variability.[19]
-
Valspodar: A second-generation inhibitor whose clinical development was largely halted due to significant toxicities and limited efficacy.[2][5][8][20][21]
Conclusion
This compound (Tetrandrine) presents a distinct profile among ABC transporter inhibitors due to its dual activity against both ABCB1 and ABCC1. This could be advantageous in tumors where both transporters contribute to drug resistance. However, its potency against ABCB1 is lower than that of third-generation inhibitors like Tariquidar and Zosuquidar. The specificity of an inhibitor is a critical consideration in drug development to minimize off-target effects and toxicity. While highly specific ABCB1 inhibitors have faced challenges in demonstrating clinical benefit, the multi-targeted approach of compounds like this compound may warrant further investigation in well-defined patient populations where the expression of multiple ABC transporters is a known resistance mechanism. The experimental protocols and comparative data presented in this guide provide a framework for the continued assessment of this compound and the development of novel strategies to overcome multidrug resistance in cancer.
References
- 1. glpbio.com [glpbio.com]
- 2. A Phase I Trial of the ABCB1 Inhibitor, Oral Valspodar, in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. valspodar | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I trial of the ABCB1 inhibitor, oral valspodar, in combination with paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.13. Evaluation of the P-glycoprotein (P-gp) ATPase inhibitory activity [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. Tetrandrine: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. worldscientific.com [worldscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Laniquidar - Wikipedia [en.wikipedia.org]
- 20. A pilot phase II trial of valspodar modulation of multidrug resistance to paclitaxel in the treatment of metastatic carcinoma of the breast (E1195): a trial of the Eastern Cooperative Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for CBT-1 (Tetrandrine)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of CBT-1, identified as the bisbenzylisoquinoline alkaloid Tetrandrine. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.
Chemical Identification and Properties
For the purpose of these procedures, this compound is identified as Tetrandrine. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 518-34-3 | [1][2] |
| Molecular Formula | C₃₈H₄₂N₂O₆ | [3][4] |
| Molecular Weight | 622.75 g/mol | [4] |
| Physical State | Solid powder | [1][3] |
| Color | White to off-white/beige | [1] |
| Solubility | DMSO: ~2 mg/mL, Chloroform (Slightly), Methanol (Slightly, Heated) | [1] |
| Storage Temperature | 2-8°C or -20°C | [3] |
Hazard Identification and Safety Precautions
Tetrandrine is classified as acutely toxic and is harmful or fatal if swallowed.[1][2] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times when handling this compound. All handling of the solid form should be performed in a chemical fume hood to avoid inhalation.
Step-by-Step Disposal Procedures
The following procedures are for the disposal of small quantities of this compound (Tetrandrine) typically found in a research laboratory setting. For bulk quantities, consult your institution's Environmental Health and Safety (EHS) department.
1. Unused or Expired Solid this compound (Tetrandrine):
-
Step 1: Container Labeling: Ensure the primary container holding the this compound waste is clearly labeled with "Hazardous Waste," the chemical name "Tetrandrine," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
Step 2: Secure Containment: The container must be securely sealed to prevent any leakage or spillage.
-
Step 3: Segregation: Store the waste container in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.
-
Step 4: EHS Collection: Arrange for collection by your institution's EHS department for proper disposal, which is typically high-temperature incineration.
2. Contaminated Labware (e.g., vials, pipette tips, gloves):
-
Step 1: Gross Decontamination: If practical, rinse the contaminated items with a suitable solvent (e.g., ethanol or a solvent in which Tetrandrine is soluble) to remove the majority of the residue. The resulting solvent rinseate must be collected and disposed of as liquid hazardous waste (see section 3).
-
Step 2: Collection: Place all contaminated solid waste into a designated hazardous waste bag or container. This includes gloves, weighing paper, and any other disposable materials that have come into contact with this compound.
-
Step 3: Labeling and Disposal: The container must be clearly labeled as "Hazardous Waste" with the chemical name "Tetrandrine." This waste will be collected by EHS for incineration.
3. Liquid Waste Containing this compound (Tetrandrine):
-
Step 1: Collection: Collect all liquid waste containing this compound (e.g., from rinsing contaminated labware or experimental residues) in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Step 2: Labeling: Clearly label the container with "Hazardous Waste," the chemical name "Tetrandrine," and the approximate concentration. Also, list all other solvent components.
-
Step 3: Storage and Disposal: Store the sealed container in the hazardous waste accumulation area for collection by EHS.
Important Considerations:
-
DO NOT dispose of this compound (Tetrandrine) down the drain or in regular trash.[1]
-
DO NOT attempt to neutralize this compound with other chemicals unless it is a validated and approved procedure by your EHS department.
-
Always consult your institution's specific hazardous waste management guidelines, as regulations may vary.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols for handling acutely toxic solid and liquid chemical waste and are informed by the hazard information present in the Safety Data Sheets for Tetrandrine.[1][2]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound (Tetrandrine) and associated waste.
Caption: Workflow for the proper segregation and disposal of this compound (Tetrandrine) waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
